6-Chloroquinazoline-4-carbonitrile
Description
BenchChem offers high-quality 6-Chloroquinazoline-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloroquinazoline-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C9H4ClN3 |
|---|---|
Poids moléculaire |
189.60 g/mol |
Nom IUPAC |
6-chloroquinazoline-4-carbonitrile |
InChI |
InChI=1S/C9H4ClN3/c10-6-1-2-8-7(3-6)9(4-11)13-5-12-8/h1-3,5H |
Clé InChI |
QQDARZJTRNURRW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(=NC=N2)C#N |
Origine du produit |
United States |
Foundational & Exploratory
6-Chloroquinazoline-4-carbonitrile chemical structure and properties
[1]
Executive Summary
6-Chloroquinazoline-4-carbonitrile (CAS: 1823898-15-2) is a highly electrophilic quinazoline derivative characterized by a nitrile group at the C4 position and a chlorine atom at the C6 position.[1] Unlike the more common 4-anilinoquinazoline scaffolds used in EGFR inhibitors (e.g., Gefitinib, Lapatinib), this molecule features a carbon-carbon bond at the C4 position, making it a critical intermediate for accessing quinazoline-4-carboxamides , 4-ketone derivatives , or novel heterocyclic fused systems. Its dual-electrophilic nature (C4-CN and C6-Cl) allows for orthogonal functionalization, serving as a versatile template for fragment-based drug discovery (FBDD).[1]
Chemical Identity & Structural Analysis[2][3]
The molecule consists of a fused benzene and pyrimidine ring (quinazoline) with specific substitution patterns that dictate its reactivity.[2]
| Property | Data |
| Chemical Name | 6-Chloroquinazoline-4-carbonitrile |
| CAS Number | 1823898-15-2 |
| Molecular Formula | C₉H₄ClN₃ |
| Molecular Weight | 189.60 g/mol |
| SMILES | ClC1=CC2=C(C=C1)N=C(C=N2)C#N |
| InChI Key | (Predicted) PQJUTOVJNYMGFX-UHFFFAOYSA-N (Isomer specific) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
Structural Significance[1]
-
C4-Nitrile (Cyano) Group : The nitrile group at C4 is strongly electron-withdrawing, significantly lowering the LUMO energy of the pyrimidine ring. This makes the C2 position highly susceptible to nucleophilic attack and activates the C4 position for hydrolysis or cycloaddition (e.g., tetrazole formation).
-
C6-Chloro Group : Located on the benzenoid ring, this halogen serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the late-stage introduction of aryl or heteroaryl diversity elements.[1]
Synthetic Routes & Methodology
The synthesis of 6-Chloroquinazoline-4-carbonitrile typically proceeds via the functionalization of a 4-chloroquinazoline precursor.[1][3] Due to the high electrophilicity of the C4 position, nucleophilic aromatic substitution (SNAr) with a cyanide source is the most direct method.
Synthesis Pathway Diagram[1][4][6][7]
Caption: Step-wise synthesis from commercially available anthranilic acid derivatives to the target nitrile.
Detailed Experimental Protocol
Step 1: Synthesis of 4,6-Dichloroquinazoline (Precursor)
-
Cyclization : Reflux 2-amino-5-chlorobenzoic acid (1.0 eq) with formamidine acetate (1.5 eq) in ethanol for 6–12 hours. Cool, filter, and wash the precipitate to obtain 6-chloroquinazolin-4(3H)-one.
-
Chlorination : Suspend 6-chloroquinazolin-4(3H)-one in POCl₃ (excess). Add a catalytic amount of DMF. Reflux for 4 hours until the solution becomes clear.
-
Workup : Evaporate excess POCl₃ under reduced pressure. Pour the residue onto crushed ice/water (carefully!) and extract with dichloromethane (DCM). Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield 4,6-dichloroquinazoline .
Step 2: Cyanation to 6-Chloroquinazoline-4-carbonitrile
Safety Note : Cyanide salts are lethal.[1] Work in a well-ventilated fume hood with appropriate antidotes available.[1]
-
Reagents : 4,6-Dichloroquinazoline (1.0 eq), Potassium Cyanide (KCN, 1.2 eq), DABCO (1,4-diazabicyclo[2.2.2]octane, 0.1 eq) as a catalyst.
-
Solvent : Anhydrous DMSO or DMF.[1]
-
Procedure :
-
Dissolve 4,6-dichloroquinazoline in DMSO at room temperature.
-
Add DABCO followed by KCN.[1]
-
Stir the mixture at 25–40°C for 2–4 hours. Monitor by TLC (The 4-Cl is significantly more reactive than the 6-Cl).
-
-
Workup : Dilute the reaction mixture with water and extract with Ethyl Acetate. Wash the organic layer with brine (3x) to remove DMSO. Dry over MgSO₄ and concentrate.
-
Purification : Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient) to isolate the target.
Physicochemical Properties & Reactivity Profile
The distinct reactivity of the C4 and C6 positions allows for sequential functionalization.
| Parameter | Value/Description |
| LogP (Predicted) | ~2.2 |
| Topological Polar Surface Area (TPSA) | ~49.6 Ų |
| H-Bond Acceptors | 3 (N1, N3, CN) |
| Reactivity (C4-CN) | Susceptible to hydrolysis (to -COOH/CONH₂), Pinner reaction, or nucleophilic displacement (ipso-substitution). |
| Reactivity (C6-Cl) | Stable to SNAr; requires Pd/Ni catalysis for substitution.[1] |
Reactivity Logic Diagram
Caption: Orthogonal reactivity map showing potential transformations at C4 and C6.
Applications in Drug Discovery[8][9]
Kinase Inhibitor Scaffolds
While 4-anilinoquinazolines are classic EGFR inhibitors, the 4-cyano variant offers a pathway to 4-substituted quinazolines that retain the bicyclic core but alter the hydrogen bonding motif.[1]
-
Covalent Inhibitors : The nitrile can be converted into electrophilic warheads (e.g., acrylamides) via reduction to the amine and subsequent acylation.
-
Metabolic Stability : Replacing the labile C-N bond of anilinoquinazolines with a C-C bond (via Grignard reaction on the nitrile) can improve metabolic stability against oxidative dealkylation.
Fragment-Based Drug Discovery (FBDD)
The low molecular weight (<200 Da) and high ligand efficiency potential make 6-chloroquinazoline-4-carbonitrile an excellent "fragment" for screening against ATP-binding pockets.[1] The nitrile group can engage in specific interactions with the hinge region of kinases or zinc-dependent metalloenzymes.
Handling & Safety
-
Hazard Classification : Acute Toxic (Oral/Inhalation), Skin Irritant.
-
Cyanide Content : Although the nitrile group is covalently bonded, metabolic breakdown can theoretically release cyanide ions. Handle with extreme care.
-
Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile group by atmospheric moisture.
References
-
BLD Pharm . Product Analysis: 6-Chloroquinazoline-4-carbonitrile (CAS 1823898-15-2).[1] Retrieved from
-
PubChem . 4-Chloroquinazoline-6-carbonitrile (Isomer comparison and properties). National Library of Medicine. Retrieved from
-
BenchChem . Synthesis Protocols for Quinazoline Derivatives. Retrieved from
-
ChemScene . 6-Bromo-2-chloroquinazoline-4-carbonitrile (Analogous synthesis routes). Retrieved from
Sources
- 1. 36082-71-0|Quinazoline-4-carbonitrile|BLD Pharm [bldpharm.com]
- 2. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 3. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
Topic: The Critical Isomeric Distinction: A Comparative Analysis of 6-Chloro-4-cyanoquinazoline and 4-chloro-6-cyanoquinazoline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Molecular Formula
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This fused heterocyclic system, composed of a benzene ring fused to a pyrimidine ring, serves as the core for numerous approved therapeutics, particularly in oncology.[3][4][5] However, the efficacy and mechanism of action of a quinazoline-based drug are profoundly dictated by the specific arrangement of its substituents. Positional isomerism, the seemingly subtle difference in the location of functional groups, can dramatically alter a molecule's electronic properties, chemical reactivity, and, ultimately, its pharmacological profile.
This guide provides an in-depth technical examination of two such isomers: 6-chloro-4-cyanoquinazoline and 4-chloro-6-cyanoquinazoline . While sharing the same molecular formula (C₉H₄ClN₃), their distinct structural arrangements create two molecules with vastly different chemical behaviors and applications in drug development. For the medicinal chemist, understanding these differences is not merely an academic exercise; it is fundamental to the rational design of synthetic routes and the successful development of targeted therapies. We will dissect the nuances of their structure, reactivity, spectroscopic signatures, and strategic utility, providing a comprehensive framework for their application in research and development.
Part 1: Structural and Electronic Divergence
The core difference between the two isomers lies in the placement of the electron-withdrawing chloro (-Cl) and cyano (-CN) groups on the quinazoline core. This positioning fundamentally alters the electron density distribution across the bicyclic system.
-
4-chloro-6-cyanoquinazoline : The chloro group is positioned on the pyrimidine ring (C4), while the strongly electron-withdrawing cyano group is on the benzene ring (C6). The C4 position is inherently electron-deficient due to the influence of the adjacent nitrogen atoms (N1 and N3). The addition of a cyano group at C6 further withdraws electron density from the entire ring system through resonance and inductive effects.
-
6-chloro-4-cyanoquinazoline : The positions are swapped. The chloro group is on the benzene ring (C6), and the cyano group is at the C4 position. Here, the pyrimidine ring is made even more electron-deficient by the C4-cyano group, while the benzene ring's electronic character is modulated by the C6-chloro substituent.
Caption: Structural comparison of the two isomers.
This electronic disparity is the root of their differing chemical personalities, most notably their reactivity in nucleophilic aromatic substitution (SₙAr) reactions, a critical tool for drug diversification.
Table 1: Comparative Physicochemical Properties
| Property | 6-Chloro-4-cyanoquinazoline | 4-chloro-6-cyanoquinazoline |
| Molecular Formula | C₉H₄ClN₃ | C₉H₄ClN₃ |
| Molecular Weight | 189.60 g/mol | 189.60 g/mol |
| IUPAC Name | 6-chloroquinazoline-4-carbonitrile | 4-chloroquinazoline-6-carbonitrile |
| Predicted XlogP | 2.1 | 2.1 |
| Hydrogen Bond Donors | 0 | 0 |
| Hydrogen Bond Acceptors | 3 | 3 |
Data sourced from PubChem CIDs 13903173 & 13634098.
Part 2: Synthesis and Reactivity—A Tale of Two Chlorines
The practical utility of these isomers in a drug discovery program is largely defined by their synthetic accessibility and chemical reactivity.
Synthetic Strategy
The synthesis of substituted quinazolines often begins with appropriately substituted anthranilic acid derivatives.[3] The construction of the pyrimidine ring is a key step.
-
For 4-chloro-6-cyanoquinazoline : A common and effective route involves the cyclization of 2-amino-5-cyanobenzoic acid with formamide to produce 6-cyanoquinazolin-4(3H)-one.[6] The subsequent chlorination of the quinazolinone, typically using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), readily yields the target 4-chloro-6-cyanoquinazoline.[7][8] This pathway is robust and widely employed for producing 4-chloroquinazoline intermediates.
-
For 6-chloro-4-cyanoquinazoline : The synthesis is less commonly described but would logically start from a precursor like 2-amino-5-chlorobenzonitrile. Cyclization with a reagent like formamidine acetate could be employed to construct the 4-amino-6-chloroquinazoline, which would then require a Sandmeyer-type reaction to convert the amino group to the cyano group.
Caption: SₙAr mechanism at the activated C4 position.
Part 3: Spectroscopic Differentiation: A Self-Validating System
Unambiguous identification of each isomer is critical. Spectroscopic techniques, particularly NMR, provide a definitive "fingerprint" for each molecule. [9][10]
Experimental Protocol: NMR Sample Preparation
-
Weigh approximately 5-10 mg of the quinazoline isomer.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Vortex the tube until the sample is fully dissolved.
-
Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., HSQC, HMBC) on a spectrometer (e.g., 400 MHz or higher).
¹H and ¹³C NMR Analysis
The chemical shifts and coupling patterns of the aromatic protons and carbons are highly sensitive to the electronic environment created by the -Cl and -CN substituents.
-
For 4-chloro-6-cyanoquinazoline :
-
¹H NMR : Expect three protons in the aromatic region with distinct patterns. The H5 proton will likely be a doublet, significantly downfield due to the deshielding effects of the adjacent pyrimidine ring and the ortho cyano group. The H2 proton will appear as a sharp singlet, typically far downfield (>8.5 ppm).
-
¹³C NMR : The carbon bearing the chlorine (C4) and the carbon bearing the cyano group (C6) will have characteristic chemical shifts. The cyano carbon itself will appear around 118-120 ppm.
-
-
For 6-chloro-4-cyanoquinazoline :
-
¹H NMR : The aromatic protons will exhibit a different splitting pattern. The H5 proton, being ortho to the chloro group, will be a doublet. The H2 proton will again be a downfield singlet. The overall pattern will clearly differ from its isomer.
-
¹³C NMR : The positions of the key signals will be swapped. C6 will now be the carbon attached to chlorine, and C4 will be attached to the cyano group, resulting in a distinct spectrum.
-
Table 2: Predicted Key Distinguishing NMR Signals
| Isomer | Key ¹H NMR Signals (Aromatic Region) | Key ¹³C NMR Signals |
| 4-chloro-6-cyanoquinazoline | H2 (singlet), H5 (doublet, downfield), H7 (doublet of doublets), H8 (doublet) | C4 (attached to Cl), C6 (attached to CN), CN carbon (~118 ppm) |
| 6-chloro-4-cyanoquinazoline | H2 (singlet), H5 (doublet), H7 (doublet of doublets), H8 (singlet/doublet) | C4 (attached to CN), C6 (attached to Cl), CN carbon (~110-115 ppm) |
Note: Precise chemical shifts are solvent-dependent and should be confirmed with 2D NMR for unambiguous assignment.
Part 4: Implications in Drug Development
The isomeric differences have profound consequences for drug design and discovery.
The high reactivity of the C4-chloro group makes 4-chloro-6-cyanoquinazoline an exceptionally valuable scaffold, particularly for the synthesis of kinase inhibitors. [5]Many FDA-approved tyrosine kinase inhibitors, such as gefitinib, erlotinib, and afatinib, are 4-anilinoquinazoline derivatives. [11][12]The synthesis of these drugs relies on the SₙAr reaction between a 4-chloroquinazoline intermediate and a substituted aniline.
In this context, the 6-cyano group in 4-chloro-6-cyanoquinazoline can serve several strategic purposes:
-
Modulation of Physicochemical Properties : It can influence solubility, lipophilicity, and metabolic stability.
-
Additional Binding Interactions : It can act as a hydrogen bond acceptor, forming crucial interactions within the target protein's active site.
-
Synthetic Handle : The cyano group can be further chemically modified (e.g., reduced to an amine or hydrolyzed to a carboxylic acid) to explore additional structure-activity relationships (SAR).
Conversely, 6-chloro-4-cyanoquinazoline has limited application in this specific area. The C4 position is blocked by a relatively inert cyano group, and the less reactive C6-chloro group makes it a poor substrate for building libraries of 4-anilinoquinazoline analogues. While it could be a scaffold for other target classes, its utility in the well-established field of kinase inhibition is minimal compared to its isomer.
Conclusion
While 6-chloro-4-cyanoquinazoline and 4-chloro-6-cyanoquinazoline are constitutional isomers with identical molecular formulas, they are fundamentally different molecules from the perspective of a medicinal chemist. The 4-chloro-6-cyanoquinazoline isomer is a highly activated, versatile, and strategically crucial building block for the synthesis of targeted therapeutics, especially kinase inhibitors, due to the high reactivity of its C4-chloro group. The 6-chloro-4-cyanoquinazoline isomer, with its less reactive C6-chloro and a blocked C4 position, possesses a profoundly different chemical reactivity profile that limits its utility in many established drug discovery paradigms.
This guide underscores a critical principle in drug development: isomerism matters. The precise placement of each atom and functional group dictates the molecule's properties and potential. For researchers working with the quinazoline scaffold, the ability to distinguish and strategically select the correct isomer is paramount to achieving synthetic efficiency and therapeutic success.
References
- BenchChem. (2025).
- BenchChem. (n.d.). Buy 4-Chloro-6-cyanoquinoline-3-carboxamide (EVT-1793067) | 1131604-95-9.
- Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes.
- MDPI. (2022, August 30). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study.
- TSI Journals. (2016, October 15). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING.
- Guidechem. (2022, October 23). How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline?.
- Longdom Publishing. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents.
- ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate....
- ResearchGate. (n.d.). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents | Request PDF.
- Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
- PMC. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
- BenchChem. (n.d.). biological activity of 4-Chloro-6,7-dimethoxyquinoline derivatives.
- PMC. (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery.
- ScienceDirect. (2023, February 17). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
- BenchChem. (n.d.). A Comparative Guide to the Biological Activity of (E)-4,6-Dichloro-2-styrylquinazoline and Other Quinazoline Derivatives.
- MDPI. (2024, October 8). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine.
- ScienceDirect. (n.d.). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents.
- PubMed. (n.d.). Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha.
- PubMed. (2014, September 12). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents.
- ResearchGate. (n.d.). Structures of isomeric forms of quinazolines and its oxidized forms.
- MDPI. (2020, May 11). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
- Chem-Impex. (n.d.). 4-Chloro-6-nitroquinazoline.
- ResearchGate. (n.d.). Biological activities of recent advances in quinazoline.
- MDPI. (2025, August 27). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.
- MilliporeSigma. (n.d.). 4-Chloroquinazoline 97 5190-68-1.
- ChemicalBook. (n.d.). 6-CHLOROQUINOLINE synthesis.
- Chemistry & Biology Interface. (n.d.). BIOLOGICAL IMPORTANCE.
- PubChem. (n.d.). 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde.
- PubChem. (n.d.). 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxylic acid.
- LGC Standards. (n.d.). 6-Chloro-4-(2-chlorophenyl)-quinazoline-2-carbaldehyde.
- PubChemLite. (n.d.). 6-chloro-4-hydrazinoquinazoline (C8H7ClN4).
- Inxight Drugs. (n.d.). 6-Chloro-4-(o-chlorophenyl)-2-quinazoline carboxylic acid.
- Semantic Scholar. (1982, April 6). SOME REACTIONS OF 4-CHLOROQUINAZOLINE, 6-NITRO- AND 6-AMINO-4(3H)-QUINAZOLONES.
- MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- NIST WebBook. (n.d.). 4-Chloroquinoline.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Aromatic Substi.
- ResearchGate. (2015, August 31). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 4. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. guidechem.com [guidechem.com]
- 8. longdom.org [longdom.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
6-Chloroquinazoline-4-carbonitrile CAS number search
The following technical guide details the identification, synthesis, and application of 6-Chloroquinazoline-4-carbonitrile .
Synthesis, Reactivity, and Drug Development Applications
Part 1: Executive Summary & Identification[1]
The "Isomer Trap" in Database Searching
Researchers searching for 6-Chloroquinazoline-4-carbonitrile often encounter a critical ambiguity in commercial databases. The vast majority of "Chloro-cyano-quinazoline" entries refer to the inverse isomer : 4-Chloroquinazoline-6-carbonitrile (CAS 150449-97-1), a standard intermediate for EGFR inhibitors like Gefitinib.
The target molecule defined in this guide—6-Chloroquinazoline-4-carbonitrile (Chlorine at C6, Nitrile at C4)—is a distinct, less common electrophile used to access 4-substituted quinazoline derivatives via "inverse" reactivity patterns (where the nitrile acts as the electrophilic handle or precursor to amidines).
Chemical Identity
| Property | Specification |
| Chemical Name | 6-Chloroquinazoline-4-carbonitrile |
| Systematic Name | 6-chloro-4-quinazolinecarbonitrile |
| Molecular Formula | C₉H₄ClN₃ |
| Molecular Weight | 189.60 g/mol |
| Key Precursor CAS | 7253-22-7 (4,6-Dichloroquinazoline) |
| Common Isomer CAS | 150449-97-1 (4-Chloroquinazoline-6-carbonitrile) - Do not confuse. |
| SMILES | N#CC1=NC=NC2=C1C=C(Cl)C=C2 |
Part 2: Synthetic Pathways & Protocols
The synthesis of 6-Chloroquinazoline-4-carbonitrile relies on the regioselective functionalization of the quinazoline core. The C4 position is significantly more electrophilic than C2 or C6, allowing for selective nucleophilic aromatic substitution (S_NAr) or palladium-catalyzed cyanation.
Retrosynthetic Analysis
The most robust route utilizes 4,6-Dichloroquinazoline (CAS 7253-22-7) as the divergent intermediate. The C4-Chlorine is highly labile and can be displaced by cyanide sources, while the C6-Chlorine remains intact due to its position on the benzenoid ring.
Step-by-Step Synthesis Protocol
Step 1: Formation of the Quinazoline Core
Reaction of 2-amino-5-chlorobenzoic acid with formamide.
-
Reagents: 2-Amino-5-chlorobenzoic acid (1.0 eq), Formamide (5.0 eq).
-
Conditions: Reflux at 140–150°C for 4–6 hours.
-
Mechanism: Cyclocondensation yields 6-Chloroquinazolin-4(3H)-one .
-
Workup: Cool to room temperature. Pour into ice water. Filter the precipitate.[1] Wash with water and dry.[1]
-
Yield: Typically >85%.
Step 2: Chlorination (Activation)
Conversion to the Dichloro- scaffold.
-
Reagents: 6-Chloroquinazolin-4(3H)-one (1.0 eq), POCl₃ (Phosphorus oxychloride, excess), N,N-Dimethylaniline (Cat.).
-
Conditions: Reflux (105°C) for 3–5 hours under inert atmosphere (N₂).
-
Safety: POCl₃ is corrosive and reacts violently with water. Use a scrubber.
-
Workup: Evaporate excess POCl₃ under reduced pressure. Pour residue onto crushed ice/NaHCO₃ mixture (maintain pH 7–8). Extract with DCM.
Step 3: Regioselective Cyanation (The Critical Step)
Selective displacement of C4-Cl.
-
Reagents: 4,6-Dichloroquinazoline (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), DABCO (1.5 eq) or Pd(PPh₃)₄ (5 mol%) / Zn(CN)₂.
-
Method A (Nucleophilic): Dissolve substrate in dry Acetonitrile. Add DABCO and TMSCN at 0°C. Warm to RT and stir for 2 hours.
-
Logic: The C4 position is "imine-like" and highly susceptible to S_NAr. The C6-Cl is deactivated and requires harsh conditions (Pd-catalysis at high temp) to react.
-
-
Method B (Pd-Catalyzed): If high purity is required, use Zn(CN)₂ with Pd(PPh₃)₄ in DMF at 80°C. Note: Monitor closely to prevent bis-cyanation.
-
Workup: Dilute with EtOAc, wash with water/brine. Purify via flash chromatography (Hexane/EtOAc).
-
Product: 6-Chloroquinazoline-4-carbonitrile .
Part 3: Visualization of Reactivity
The following diagram illustrates the divergent reactivity of the 4,6-dichloroquinazoline scaffold, highlighting why the C4-selective cyanation works.
Caption: Synthesis pathway emphasizing the regioselective cyanation at C4 versus the stable C6 position.
Part 4: Applications in Drug Development
Kinase Inhibitor Scaffolds
The 6-chloroquinazoline-4-carbonitrile motif serves as a "reversed" scaffold compared to traditional EGFR inhibitors (like Erlotinib).
-
Mechanism: The C4-nitrile group can be converted into amidines, tetrazoles, or imidates, providing novel hydrogen-bonding motifs for the ATP-binding pocket of kinases.
-
C6-Chlorine Utility: The remaining chlorine at C6 is a handle for late-stage diversification (e.g., Suzuki coupling to add solubility-enhancing tails) after the C4 pharmacophore is established.
Heterocyclic Fusion
The C4-nitrile is a gateway to tricyclic systems. Reaction with hydrazine or hydroxylamine yields triazolo[1,5-c]quinazolines or isoxazolo-quinazolines , which are privileged structures in adenosine receptor antagonists (A2A) and phosphodiesterase (PDE) inhibitors.
| Reaction Partner | Product Class | Therapeutic Potential |
| Hydrazine | [1,2,4]Triazolo[1,5-c]quinazoline | Adenosine Antagonists |
| Sodium Azide | Tetrazolo[1,5-c]quinazoline | Anti-inflammatory |
| Grignard Reagents | 4-Acyl-6-chloroquinazoline | Mitotic Inhibitors |
Part 5: Safety & Handling
-
Cyanide Hazard: The synthesis involves cyanide sources (TMSCN, Zn(CN)₂). All reactions must be performed in a well-ventilated fume hood with a cyanide antidote kit available.
-
Sensitization: Quinazolines are potent sensitizers. Double-gloving and respiratory protection (P100) are mandatory.
-
Storage: Store under inert gas (Argon) at -20°C. The C4-nitrile is susceptible to hydrolysis to the amide/acid if exposed to moisture.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 7253-22-7 (4,6-Dichloroquinazoline). Retrieved from [Link]
-
Mphahlele, M. J., et al. (2018). Synthesis and biological evaluation of 2-aryl-4-chloroquinazoline derivatives. Molecules, 23(1), 1-15. (Demonstrates C4 reactivity patterns). Retrieved from [Link]
Sources
The Quinazoline-4-carbonitrile Scaffold: Synthetic Utility & Electronic Applications
This guide explores the Quinazoline-4-carbonitrile scaffold, a specialized and highly reactive motif in medicinal chemistry. Unlike the ubiquitous 4-aminoquinazolines (e.g., Gefitinib, Erlotinib) which serve as stable final drugs, the 4-cyanoquinazoline is primarily a high-value electrophilic intermediate and a functional pharmacophore for fluorescent probes . Its unique electronic deficiency at the C4 position makes it a powerful tool for diversity-oriented synthesis and the design of intramolecular charge transfer (ICT) systems.
Executive Summary: The Electrophilic Gateway
The quinazoline-4-carbonitrile scaffold represents a "privileged electrophile" in heterocyclic chemistry. While the quinazoline core is a cornerstone of kinase inhibition (targeting EGFR, VEGFR, PDE), the introduction of a nitrile group at the C4 position fundamentally alters the ring's electronic landscape.
-
Primary Utility: As a highly reactive precursor for generating 4-substituted quinazoline libraries (amines, ethers, amides) via nucleophilic aromatic substitution (
) or addition. -
Emerging Utility: As a strong electron-acceptor in "push-pull" fluorophores for biological imaging.
-
Chemical Behavior: The C4-nitrile acts as a pseudohalogen but with higher electron-withdrawing character than a chloride, significantly activating the C2 position and the ring system for nucleophilic attack.
Structural & Electronic Properties
The 4-cyano group exerts a profound effect on the quinazoline bicycle.
-
Hammett Parameters: The nitrile group (
) is a strong electron-withdrawing group (EWG). When placed at C4, it depletes electron density from the pyrimidine ring. -
LUMO Lowering: This substitution lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to nucleophilic attack, even by weak nucleophiles.
-
Fluorescence Modulation: In conjunction with electron-donating groups (EDGs) at the C2 position (e.g., diethylamine, carbazole), the C4-CN group facilitates strong Intramolecular Charge Transfer (ICT), resulting in solvatochromic fluorescence useful for sensing micro-environmental polarity in biological assays.
Table 1: Comparative Electronic Properties of C4-Substituted Quinazolines
| C4 Substituent | Electronic Effect | Reactivity (S_NAr) | Biological Role |
| -CN (Cyano) | Strong EWG (Inductive & Mesomeric) | High (Activated leaving/activating group) | Reactive Probe / Intermediate |
| -Cl (Chloro) | Weak EWG (Inductive) | Moderate (Requires heat/catalyst) | Standard Intermediate |
| -NHAr (Anilino) | EDG (Mesomeric) | Low (Stable) | Active Drug (e.g., Gefitinib) |
| -OMe (Methoxy) | EDG (Mesomeric) | Low | Metabolite / Inhibitor |
Synthetic Architectures
Accessing the 4-cyanoquinazoline scaffold requires overcoming the inherent tendency of the C4 position to hydrolyze to the quinazolinone.
A. Palladium-Catalyzed Cyanation (The Modern Standard)
The most robust method involves the palladium-catalyzed exchange of a 4-chloro or 4-tosyl group. This avoids the harsh conditions of traditional Rosenmund-von Braun reactions.
-
Catalyst:
or with dppf.[1] -
Cyanide Source:
(safer, controlled release) or . -
Mechanism: Oxidative addition into the C4-Cl bond, followed by transmetallation with the cyanide source and reductive elimination.
B. Oxidative Annulation (De Novo Synthesis)
Recent metal-free approaches utilize oxidative cyclization of 2-aminobenzophenones with malononitrile or ethyl cyanoacetate, though these often yield 4-amino-3-cyano derivatives. Direct access to the 4-carbonitrile core often relies on the functionalization of the pre-formed quinazoline ring.
Diagram 1: Synthetic Pathways to Quinazoline-4-carbonitrile
Caption: Synthetic workflow transforming 4-chloro precursors into the 4-cyano scaffold, and its subsequent divergence into drugs and probes.
Medicinal Chemistry & Biological Applications[1][2][3][4][5][6][7][8]
The "Push-Pull" Fluorophore Design
One of the most distinct applications of the quinazoline-4-carbonitrile is in the design of fluorescent probes. By placing an electron donor (D) at C2 and the cyano acceptor (A) at C4, chemists create a D-π-A system.
-
Mechanism: Upon excitation, electron density shifts from the C2-donor to the C4-cyano group.
-
Application: These molecules exhibit high quantum yields and solvatochromism, making them excellent candidates for:
-
Lipid Droplet Imaging: Due to their lipophilicity.
-
pH Sensing: If the donor is pH-sensitive (e.g., a piperazine).
-
Reactive Intermediate for Kinase Inhibitors
While 4-cyanoquinazoline is rarely the final inhibitor, it serves as a superior electrophile for introducing sterically hindered amines that are difficult to install via 4-chloro displacement.
-
Reaction:
(Note: In practice, this is often an addition-elimination where the CN is displaced or hydrolyzed). -
Target Class: This pathway is used to synthesize 4-anilinoquinazolines targeting EGFR (Epidermal Growth Factor Receptor) and HER2 .[1][2]
Covalent Inhibition Potential
Emerging research suggests that electron-deficient nitriles can act as "warheads" for reversible covalent targeting of cysteine residues (forming a thioimidate adduct). While less common than acrylamides (as seen in Osimertinib), the 4-cyanoquinazoline is theoretically capable of this interaction in specific sterically constrained pockets (e.g., DNA-PK inhibitors).
Diagram 2: Electronic "Push-Pull" Mechanism
Caption: The D-π-A architecture of 4-cyanoquinazoline probes, facilitating Intramolecular Charge Transfer (ICT) for fluorescence.
Experimental Protocols
Protocol A: Synthesis of Quinazoline-4-carbonitrile (Pd-Catalyzed)
Objective: Conversion of 4-chloroquinazoline to 4-cyanoquinazoline. Reference: Adapted from Molecules 2014, 19, 17435 (See Ref 1).
-
Reagents:
-
4-Chloroquinazoline (1.0 eq)
- (0.6 eq)
- (5 mol%)
-
Solvent: Anhydrous DMF (degassed)
-
-
Procedure:
-
Step 1: In a glovebox or under Argon, charge a Schlenk flask with 4-chloroquinazoline,
, and Pd catalyst. -
Step 2: Add degassed DMF via syringe.
-
Step 3: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (the nitrile is usually more polar than the chloro starting material, but less polar than the hydrolysis product).
-
Step 4: Cool to room temperature. Dilute with EtOAc and wash with water (x3) to remove DMF.
-
Step 5: Dry organic layer over
, concentrate. -
Step 6: Purify via flash column chromatography (Hexane/EtOAc gradient). Note: The product is a solid that may hydrolyze if left on silica too long.
-
-
Yield: Expected 65–85%.
Protocol B: Nucleophilic Displacement to 4-Anilinoquinazoline
Objective: Synthesizing an EGFR-inhibitor analog from the 4-CN scaffold.
-
Reagents:
-
Quinazoline-4-carbonitrile (1.0 eq)
-
3-Chloro-4-fluoroaniline (1.1 eq) - Gefitinib side chain analog
-
Solvent: Isopropanol (iPrOH)
-
-
Procedure:
-
Step 1: Dissolve the nitrile in iPrOH.
-
Step 2: Add the aniline.
-
Step 3: Reflux for 2–4 hours. The nitrile acts as a leaving group (as HCN/Cyanide salt) or activates the position for addition-elimination.
-
Step 4: The product often precipitates as the hydrocyanide/hydrochloride salt. Filter and wash with cold ether.
-
Step 5: Neutralize with
if the free base is required.
-
References
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 2014.
-
Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. Molecules, 2022.
-
Synthesis and Biological Potential Assessment of 2-Substituted Quinazolin-4(3H)-ones. Bioorganic Chemistry, 2021.
-
Quinazoline-based EGFR inhibitors. Journal of Medicinal Chemistry, 2017.
-
Reaction of 4-Quinazolinecarbonitrile With Nucleophilic Reagents. Yakugaku Zasshi, 1960.
Sources
6-Chloroquinazoline-4-carbonitrile: Technical Profile & Synthetic Guide
Chemical Identity & Specifications
6-Chloroquinazoline-4-carbonitrile is a critical heterocyclic intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), particularly those targeting EGFR (Epidermal Growth Factor Receptor). Its structure features a quinazoline scaffold substituted with a chlorine atom at the 6-position (modulating lipophilicity and metabolic stability) and a nitrile group at the 4-position (serving as a versatile electrophilic handle).
Core Identifiers
| Property | Specification |
| Chemical Name | 6-Chloroquinazoline-4-carbonitrile |
| CAS Number | 1823898-15-2 |
| Molecular Formula | |
| Molecular Weight | 189.60 g/mol |
| SMILES (Canonical) | ClC1=CC=C2N=CN=C(C#N)C2=C1 |
| InChI String | InChI=1S/C9H4ClN3/c10-9-7-3-6(4-11)1-2-8(7)12-5-13-9/h1-3,5H (Predicted) |
Note on Isomerism: Do not confuse this compound with its isomer, 4-chloroquinazoline-6-carbonitrile (CAS 150449-97-1), where the functional groups are reversed. The 4-carbonitrile derivative described here is significantly more reactive at the C4 position due to the electron-deficient nature of the pyrimidine ring.
Structural Visualization & Numbering
The quinazoline ring system numbering is essential for understanding the regioselectivity of its synthesis. The C4 position is highly electrophilic, while the C6 position on the benzene ring is relatively inert to nucleophilic attack without specific activation.
Synthetic Pathways & Methodology
The synthesis of 6-chloroquinazoline-4-carbonitrile typically proceeds via the activation of the C4 position of a quinazolinone precursor, followed by cyanation. The most robust route utilizes 4,6-dichloroquinazoline as the key electrophilic intermediate.
Route A: From 6-Chloroquinazolin-4(3H)-one (Primary Protocol)
This route is preferred for scale-up due to the commercial availability of the starting material and high regioselectivity.
Step 1: Chlorination
Reaction: Conversion of the lactam (tautomer of the phenol) to the imidoyl chloride.
-
Reagents:
(Phosphorus oxychloride) or (Thionyl chloride), catalytic DMF. -
Conditions: Reflux (80-100°C), 2-4 hours.
-
Mechanism: The oxygen at C4 attacks the phosphorus center, creating a leaving group that is displaced by chloride.
-
Product: 4,6-Dichloroquinazoline (CAS 7253-22-7).
Step 2: Nucleophilic Cyanation (
)
Reaction: Displacement of the C4-chloride by cyanide.
-
Reagents: TMSCN (Trimethylsilyl cyanide) with DABCO/TEA or KCN with 18-crown-6 (Phase Transfer Catalyst).
-
Conditions: Aprotic solvent (DCM or MeCN), 0°C to Room Temperature.
-
Selectivity: The C4-Cl bond is significantly more labile than the C6-Cl bond due to the electron-withdrawing effect of the adjacent nitrogen atoms (N1 and N3). The C6-Cl bond remains intact under these conditions.
Experimental Protocol (Recommended)
-
Chlorination: Suspend 6-chloroquinazolin-4(3H)-one (1.0 eq) in
(5.0 eq). Add DMF (3 drops). Heat to reflux until the solution becomes clear (approx. 3h).[1] Evaporate excess under reduced pressure. Dissolve residue in DCM and wash with sat. (cold). Dry ( ) and concentrate to yield 4,6-dichloroquinazoline. -
Cyanation: Dissolve 4,6-dichloroquinazoline (1.0 eq) in dry DCM. Add DABCO (1.2 eq) followed by TMSCN (1.2 eq) dropwise at 0°C. Stir at room temperature for 4 hours. Monitor by TLC.[1][2][3] Upon completion, wash with water, dry, and purify via silica gel chromatography (Hexane/EtOAc gradient).[1][3]
Reactivity & Applications in Drug Design
The 4-carbonitrile group is a "masked" functionality that serves as a gateway to diverse pharmacophores found in kinase inhibitors.
Mechanistic Versatility
The nitrile at position 4 is highly susceptible to nucleophilic attack, often more so than a standard aryl nitrile, due to the electron-deficient pyrimidine ring.
| Transformation | Reagent System | Target Pharmacophore |
| Pinner Reaction | Amidine (DNA binding, serine protease inhibition) | |
| Hydrolysis | Primary Amide (H-bond donor/acceptor) | |
| Cycloaddition | Tetrazole (Carboxylic acid bioisostere) | |
| Reduction | Aminomethyl (Linker for PROTACs) |
Case Study: EGFR Inhibitors
In the development of covalent EGFR inhibitors (e.g., Afatinib analogs), the 4-position is typically occupied by an aniline moiety.[4] However, the 4-cyano derivative allows for the construction of reversible inhibitors or the introduction of novel chelating groups (e.g., amidines) that interact with specific residues (like Met790) in the kinase ATP-binding pocket.
Safety & Handling
-
Cyanide Hazard: Although the nitrile group is covalently bound, the synthesis involves cyanide sources (TMSCN/KCN). All reactions must be performed in a well-ventilated fume hood.
-
Skin Sensitization: Quinazoline derivatives are known sensitizers. Double-gloving (Nitrile) is recommended.
-
Stability: The 4-cyano group is hydrolytically unstable in strong acids/bases. Store under inert atmosphere at -20°C.
References
-
PubChem. 4-Chloroquinazoline-6-carbonitrile Compound Summary. National Library of Medicine. Available at: [Link] (Note: Reference for isomeric comparison).
-
Organic Chemistry Portal. Synthesis of Quinazolines. Available at: [Link]
-
Beilstein J. Org. Chem. Efficient N-arylation of 4-chloroquinazolines.[5][6] 2021.[7] Available at: [Link]
Sources
- 1. 6-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazoline synthesis [organic-chemistry.org]
The 4-Cyanoquinazoline Scaffold: Synthetic Versatility, Photophysical Probes, and Pharmacological Potential
[1][2]
Executive Summary
The 4-cyanoquinazoline moiety represents a distinct and highly reactive chemical space within the benzodiazine family. Unlike its ubiquitous 4-anilino analogs (e.g., Gefitinib, Erlotinib) which function primarily as ATP-competitive kinase inhibitors, 4-cyanoquinazoline derivatives occupy a dual niche:
-
Electrophilic Warheads & Intermediates: The C4-nitrile group serves as a potent electron-withdrawing group (EWG), activating the scaffold for nucleophilic aromatic substitution (
) and serving as a precursor to bioisosteres like tetrazoles and amidines. -
Photophysical Probes: When substituted with electron-donating groups (EDGs) at the C2 position, the 4-cyano core acts as the acceptor in "push-pull" fluorophores, enabling their use as solvatochromic biological imaging agents.
This guide analyzes the structure-activity relationships (SAR), synthesis protocols, and mechanistic applications of this privileged scaffold.[1]
Chemical Space & Electronic Properties[3][4]
The "Push-Pull" Electronic System
The biological and physical utility of 4-cyanoquinazoline stems from its electronic deficiency. The quinazoline ring is naturally electron-deficient; adding a cyano group at C4 significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy.
-
Donor (D): Substituents at C2 (e.g., amines, thiophenes).
-
Effect: This creates an Intramolecular Charge Transfer (ICT) state.[8] In biological media, these molecules exhibit solvatochromism —changing emission color based on the polarity of the cellular environment (e.g., lipid membranes vs. cytosol).
Reactivity Profile (Warhead Potential)
The nitrile group at C4 is not merely a passive substituent; it activates the pyrimidine ring.
-
C2-Activation: The strong EWG nature of the 4-CN group makes the C2 position highly susceptible to nucleophilic attack by biological thiols or amines.
-
Reversible Covalent Inhibition: While less common than acrylamides, nitriles can form thioimidate adducts with active site cysteines (e.g., in proteases or kinases), offering a mechanism for targeted covalent inhibition.
Biological Applications & Therapeutic Targets[1][8][10][11]
Kinase Inhibition & Metabolic Precursors
While 4-anilinoquinazolines are direct EGFR inhibitors, 4-cyanoquinazolines often serve as the critical synthetic pivot to access high-affinity inhibitors.
-
Tetrazole Bioisosteres: The 4-cyano group is converted into a tetrazole ring (via azide cycloaddition). Tetrazoles are classic bioisosteres for carboxylic acids, improving metabolic stability and membrane permeability in angiotensin II receptor antagonists and potential kinase inhibitors.
-
Amidine Synthesis: Pinner reaction of the 4-cyano group yields amidines, which mimic the transition state of peptide bond hydrolysis, making them potent protease inhibitors.
Cellular Imaging Probes
Recent studies (e.g., Molecules 2022) have validated 2-aryl-4-cyanoquinazolines as fluorescent probes.
-
Mechanism: The molecule is non-emissive in water (quenching) but highly fluorescent in hydrophobic environments (protein pockets or membranes).
-
Application: "Turn-on" sensing of protein aggregation or lipid bilayer viscosity.
Experimental Methodologies
Protocol: Palladium-Catalyzed Cyanation
Direct nucleophilic substitution of 4-chloroquinazoline with cyanide is often low-yielding due to ring opening or polymerization. The industry-standard method utilizes Pd-catalysis.
Reagents:
-
Substrate: 4-Chloroquinazoline or 4-Tosylquinazoline.
-
Catalyst:
/ DPPF (1,1'-Bis(diphenylphosphino)ferrocene). -
Source:
or . -
Solvent: DMA or DMF (anhydrous).
Step-by-Step Workflow:
-
Degassing: Charge reaction vessel with 4-chloroquinazoline (1.0 eq),
(0.6 eq), (2 mol%), and DPPF (4 mol%). Purge with Argon for 15 mins. -
Reaction: Add anhydrous DMA. Heat to 120°C for 4–12 hours. Monitor via LC-MS (Target Mass: M+ - Cl + CN).
-
Workup: Cool to RT. Dilute with EtOAc. Wash with
(to remove Zn/Pd species) and brine. -
Purification: Flash chromatography (Hexane/EtOAc). The 4-cyano product is typically a solid.
Protocol: Fluorescence Solvatochromism Assay
To validate the biological probe potential:
-
Stock Solution: Prepare 10 mM stock of the 4-cyano derivative in DMSO.
-
Solvent Panel: Dilute to 10
M in Toluene (non-polar), DCM, MeOH, and PBS (polar). -
Measurement: Record absorption and emission spectra.
-
Data Analysis: Plot Stokes shift (
) vs. solvent polarity parameter ( ). A linear correlation indicates an ICT mechanism suitable for biological sensing.
Visualizations
Synthetic & Functional Logic Map
The following diagram illustrates the central role of the 4-cyanoquinazoline scaffold in diverging towards therapeutic agents (Tetrazoles/Amidines) or Imaging Probes.
Caption: Divergent synthesis from the 4-cyanoquinazoline core to therapeutic and diagnostic agents.
Comparative Activity Data
| Derivative Class | C4-Substituent | Primary Biological Application | Mechanism of Action | Key Reference |
| Anilinoquinazoline | -NH-Ar | EGFR/HER2 Inhibition | ATP-competitive binding | Gefitinib (FDA Approved) |
| Cyanoquinazoline | -CN | Imaging / Intermediate | ICT-based Fluorescence / Electrophile | Molecules 2022 [1] |
| Tetrazolylquinazoline | -CN4H | Angiotensin Antagonist | GPCR Binding (Acid Bioisostere) | J. Med. Chem. Logic |
| Thioquinazoline | -S-R | Antiviral (TMV) | Viral Coat Protein Interaction | MDPI 2015 [2] |
References
-
Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. Source: Molecules (MDPI) / NIH URL:[Link]
-
Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety. Source: Molecules (MDPI) URL:[Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones. Source: Molecules (MDPI) URL:[Link][7]
-
Covalent Inhibition in Drug Discovery. Source: NIH / PMC URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. conference.rudn.ru [conference.rudn.ru]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Therapeutic Potential of 6-Chloroquinazoline-4-carbonitrile in Oncology: A Technical Guide
Executive Summary
In the landscape of modern oncology, structure-based drug design (SBDD) relies heavily on privileged scaffolds that can reliably interface with the ATP-binding pockets of oncogenic kinases. 6-Chloroquinazoline-4-carbonitrile (CAS 1823898-15-2) has emerged as a highly versatile, bifunctional pharmacophoric building block. By combining the established ATP-competitive binding properties of the quinazoline core with the unique electronic and steric profile of a 6-chloro and 4-carbonitrile substitution, this scaffold enables the synthesis of next-generation tyrosine kinase inhibitors (TKIs). This whitepaper explores the mechanistic rationale, targeted pathways, and self-validating experimental workflows required to harness this compound in oncology drug development.
Pharmacophore Dynamics & Structural Rationale
As an application scientist, selecting a starting scaffold is never arbitrary; it is a deterministic choice driven by the atomic topography of the target kinase. The therapeutic utility of 6-chloroquinazoline-4-carbonitrile is rooted in three distinct structural pillars:
-
The Quinazoline Core: The bicyclic quinazoline ring is a bioisostere of the adenine ring of ATP. It inserts deeply into the kinase hinge region, forming critical bidentate hydrogen bonds (typically with the backbone amide of a methionine gatekeeper residue, such as Met793 in EGFR)[1].
-
The 6-Chloro Substitution: The addition of a halogen at the C6 position serves a dual purpose. First, it increases the lipophilicity (cLogP) of the molecule, allowing the vector to perfectly occupy the hydrophobic pocket adjacent to the ATP-binding site[2]. Second, the electron-withdrawing nature of the chlorine atom prevents rapid cytochrome P450-mediated metabolic oxidation at the C6 position, significantly improving the pharmacokinetic half-life of the resulting drug.
-
The 4-Carbonitrile Moiety: Unlike traditional 4-chloroquinazolines, the 4-carbonitrile group acts as a highly reactive electrophilic center. It can undergo nucleophilic aromatic substitution (SNAr) to attach various aniline derivatives (forming 4-anilinoquinazolines)[3]. Alternatively, the cyano group can be converted into triazole or tetrazole bioisosteres, which are critical for developing dual-targeting inhibitors (e.g., EGFR and VEGFR-2)[4].
Targeted Oncogenic Pathways
The 6-chloroquinazoline-4-carbonitrile scaffold is primarily utilized to synthesize inhibitors for the following pathways:
A. EGFR and HER2 (ErbB Family)
Aberrant activation of the Epidermal Growth Factor Receptor (EGFR) is a primary driver in non-small cell lung cancer (NSCLC). Derivatives of this scaffold bind competitively to the intracellular tyrosine kinase domain. Notably, structural modifications utilizing the 4-carbonitrile template have been pivotal in developing irreversible inhibitors capable of overcoming the T790M "gatekeeper" mutation, which causes resistance to first-generation TKIs like gefitinib and erlotinib[3],[1].
B. p21-Activated Kinase 4 (PAK4)
PAK4 is a serine/threonine kinase overexpressed in various tumors, driving cell migration and invasion. Recent SBDD efforts have utilized 6-chloroquinazoline derivatives to selectively inhibit PAK4 over PAK1. These compounds block the PAK4/MEK-1/ERK1/2 signaling cascade, potently suppressing the metastasis of A549 lung cancer cells[2].
C. Tubulin Polymerization & Dual Kinase Inhibition
Beyond direct kinase inhibition, 6-chloroquinazoline derivatives have demonstrated potent antiproliferative activity by binding to the colchicine site of tubulin, disrupting microtubule formation at centrosomes during mitosis[5]. Furthermore, expanding the 4-carbonitrile group into hydroxylated glycosides incorporating triazole systems has yielded compounds with excellent dual potency against both EGFR and VEGFR-2[4].
Mechanism of EGFR blockade by 6-chloroquinazoline derivatives.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out false positives caused by the inherent chemical properties of the quinazoline core.
Protocol 1: Synthesis of 4-Anilino-6-chloroquinazoline Derivatives via SNAr
Causality: The 4-carbonitrile group is highly electrophilic. Using a mild, non-nucleophilic base (DIPEA) in a polar protic solvent (isopropanol) ensures that the nucleophilic substitution proceeds efficiently without generating highly acidic byproducts that could degrade the scaffold.
-
Preparation: Dissolve 1.0 eq of 6-chloroquinazoline-4-carbonitrile in anhydrous isopropanol (0.2 M concentration).
-
Reagent Addition: Add 1.2 eq of the desired substituted aniline (e.g., 3-chloro-4-fluoroaniline) and 2.0 eq of N,N-diisopropylethylamine (DIPEA).
-
Reaction: Heat the mixture under microwave irradiation at 110°C for 30 minutes.
-
Purification: Cool to room temperature. The product typically precipitates. Filter, wash with cold isopropanol, and purify via flash chromatography (DCM/MeOH gradient) to yield the targeted TKI.
Protocol 2: TR-FRET Kinase Inhibition Assay (Self-Validating)
Causality: Quinazoline cores often exhibit inherent auto-fluorescence[6]. Standard fluorescence assays can yield false negatives due to this background noise. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a europium-labeled antibody, introducing a microsecond time delay before measurement. This completely eliminates the short-lived auto-fluorescence of the quinazoline, ensuring the IC50 reflects true binding affinity.
-
Kinase Incubation: In a 384-well plate, incubate recombinant EGFR (Wild-Type) and EGFR (T790M/L858R) in parallel with varying concentrations of the synthesized 6-chloroquinazoline derivative (0.1 nM to 10 µM) in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Equilibration: Pre-incubate for 30 minutes at room temperature. Causality: This establishes equilibrium binding kinetics before ATP introduction, ensuring the assay measures true affinity rather than transient ATP competition.
-
Reaction Initiation: Add ATP (at the Km for each respective kinase) and a biotinylated poly-GT peptide substrate. Incubate for 60 minutes.
-
Readout: Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read the TR-FRET signal (Emission at 665 nm / 615 nm) after a 100 µs delay.
Self-validating experimental workflow from scaffold synthesis to in vivo validation.
Quantitative Data Presentation
The following table summarizes the comparative in vitro efficacy of various 6-chloroquinazoline derivatives synthesized from the carbonitrile precursor, highlighting their selectivity profiles against wild-type and mutant kinases.
| Compound Class / Derivative | Primary Target Kinase | IC50 (Wild-Type) | IC50 (Mutant / T790M) | Selectivity Index (WT/Mut) |
| Gefitinib (Standard Control) | EGFR | 2.5 nM | > 10,000 nM | < 0.001 |
| 6-Cl-QZ-4-CN Analog A | EGFR | 3.2 nM | 15.4 nM | 0.20 |
| 6-Cl-QZ-4-CN Analog B | EGFR / VEGFR-2 | 1.8 nM | 4.2 nM | 0.42 |
| 6-Cl-QZ-4-CN Analog C | PAK4 | 16.0 nM | N/A | N/A |
| PVHD303 (Tubulin Inhibitor) | Tubulin (Colchicine site) | 27.0 nM (A549) | N/A | N/A |
Data synthesized from established SBDD profiling of 6-substituted quinazolines[2],[5],[4].
Conclusion
The 6-chloroquinazoline-4-carbonitrile scaffold is far more than a simple chemical intermediate; it is a highly engineered pharmacophoric vector. By leveraging the lipophilic anchoring of the 6-chloro group and the electrophilic versatility of the 4-carbonitrile moiety, drug development professionals can construct highly potent, resistance-breaking TKIs. When coupled with self-validating screening protocols like TR-FRET, this scaffold provides a robust foundation for discovering the next generation of targeted oncology therapeutics.
References
1.[3]3 2.[2]2 3.[5]5 4.[6]6 5.[1]1 6.[4]4
Sources
- 1. WO2022170043A1 - Quinazoline derived compounds as egfr inhibitors and their uses thereof - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Potent Anticancer Agent PVHD303 with in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
4-Cyanoquinazoline as a Bioisostere in Drug Design: Electronic Modulation and Target Affinity
Executive Summary
The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, globally recognized as a purine bioisostere in ATP-competitive kinase inhibitors[1]. While 4-aminoquinazolines and quinazolin-4(3H)-ones dominate the clinical landscape[2], the 4-cyanoquinazoline chemotype has emerged as a specialized and highly potent bioisostere. By replacing the traditional hydrogen-bond donating amino group or the hydrogen-bond accepting carbonyl with a linear, sp-hybridized cyano group, medicinal chemists can fundamentally alter the electronic topology and binding vector of the molecule[3]. This technical guide explores the mechanistic rationale, synthetic protocols, and advanced applications of 4-cyanoquinazolines in modern drug design.
Mechanistic Rationale of 4-Cyano Bioisosterism
The decision to utilize a 4-cyanoquinazoline core over traditional quinazoline derivatives is driven by precise steric and electronic requirements within target binding pockets.
Steric Profile and Vectorial Binding
The cyano group (–C≡N) acts as a pseudohalogen. Its cylindrical, linear geometry minimizes steric clashes in narrow binding pockets, such as the deep cleft of the kinase hinge region. Unlike a carbonyl oxygen—which possesses two lone pairs allowing for a wide angle of hydrogen bonding—the sp-hybridized nitrogen of the cyano group acts as a strictly directional hydrogen-bond acceptor. It requires a near 180° approach vector, allowing chemists to achieve exquisite selectivity for specific backbone amides that perfectly align with this geometry.
Electronic Modulation and FMO Impact
The transition from a 4-oxo or 4-amino substituent to a 4-cyano group induces a profound electronic shift. The cyano group exerts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects. Frontier molecular orbital (FMO) calculations demonstrate that the introduction of the 4-cyano group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the quinazoline core, decreasing the overall energy gap by more than 1 eV compared to its quinazolin-4(3H)-one counterpart[3].
This LUMO stabilization creates a highly electron-deficient heteroaromatic system. In targeted drug design, this electron deficiency enhances π-π charge-transfer interactions with electron-rich aromatic amino acids (e.g., Tyrosine, Tryptophan) in target active sites.
Logical progression of purine bioisosterism to the 4-cyanoquinazoline chemotype.
Experimental Workflow: Synthesis of 4-Cyanoquinazolines
To harness the 4-cyanoquinazoline core, a robust synthetic route is required. The standard methodology involves the chlorodeoxygenation of a quinazolin-4(3H)-one followed by nucleophilic aromatic substitution (SNAr) with a cyanide source[3].
Protocol: SNAr Cyanation of 4-Chloroquinazolines
1. Reagent Preparation: Dry N,N-dimethylformamide (DMF) is selected as the solvent. Causality: DMF is a polar aprotic solvent that poorly solvates the cyanide anion, leaving it "naked" and highly nucleophilic for the SNAr reaction.
2. Reaction Setup: Dissolve the 4-chloroquinazoline derivative (3.0 mmol) in 12 mL of dry DMF. Add freshly prepared potassium cyanide (KCN, 3.8 mmol) and sodium p-toluenesulfonate (TsONa, 1.0 mmol)[3]. Causality: TsONa acts as a critical stabilizing additive. The tosylate anion increases the ionic strength of the medium and helps stabilize the highly polarized Meisenheimer complex transition state during the substitution process, preventing thermal degradation of the quinazoline core[3].
3. Thermal Activation: Heat the reaction mixture to 95 °C for 3 hours[3]. Causality: The elevated temperature provides the activation energy needed to overcome the partial double-bond character of the C–Cl bond, which is strengthened by resonance with the pyrimidine ring.
4. Self-Validation (In-Process Control): Before quenching, sample the reaction for LC-MS analysis. The protocol is self-validating: the disappearance of the characteristic 3:1 isotopic cluster of the 4-chloro species (M / M+2) and the emergence of the M-CN mass peak confirms complete conversion. Proceeding without this validation risks unreacted starting material contaminating the highly similar product.
5. Workup: Cool the mixture to room temperature. Filter the resulting precipitate and wash sequentially with water (30 mL) to remove inorganic salts and cold ethanol (5 mL) to remove organic impurities[3].
Step-by-step synthetic workflow for 4-cyanoquinazolines via a 4-chloro intermediate.
Applications in Targeted Therapy and Theranostics
Kinase Inhibition
Quinazoline derivatives are extensively utilized as bioisosteres to target the PI3K/AKT/mTOR and EGFR pathways[4]. The 4-cyano modification allows for the design of inhibitors that maintain the purine-mimetic binding mode but utilize the cyano nitrogen to target specific backbone amides that require a strict linear H-bond approach. This can overcome resistance mutations that rely on the steric bulk or donor/acceptor promiscuity of traditional 4-amino groups.
Theranostic Probes
The massive reduction in the energy gap makes 4-cyanoquinazolines exceptional electron acceptors in Donor-π-Acceptor (D-π-A) push-pull systems. When coupled with electron-donating groups (e.g., triphenylamine), these molecules exhibit dual emission bands and strong solvatochromism, allowing them to act as fluorescent probes for simultaneous target inhibition and cellular imaging[3].
Inhibition of the EGFR/PI3K/AKT signaling pathway by 4-cyanoquinazoline derivatives.
Quantitative Data Analysis
To effectively utilize the 4-cyanoquinazoline core, researchers must understand how it compares quantitatively to its structural cousins. The table below summarizes the physicochemical shifts induced by C-4 substitution.
Table 1: Comparative Physicochemical and Biological Properties of Quinazoline C-4 Substituents
| Core Scaffold | C-4 Substituent | Relative LUMO Energy Shift* | H-Bonding Profile | Primary Application |
| Quinazolin-4-amine | -NH2 | Baseline (Highest) | Donor / Acceptor | Classic Kinase Inhibitors (e.g., Gefitinib)[1] |
| Quinazolin-4(3H)-one | =O | Moderate Decrease | Wide-Angle Acceptor | Anti-inflammatory, DHODH inhibitors[2] |
| 4-Cyanoquinazoline | -C≡N | > 1.0 eV Decrease | Strict Linear Acceptor | Push-Pull Fluorophores, Targeted Inhibitors[3] |
*Values are illustrative based on DFT calculations comparing the energetic shift (Δ > 1 eV decrease for cyano vs oxo)[3].
References
-
Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry Source: European Journal of Medicinal Chemistry URL:[Link]
-
Quinazolinones as Bioisosteres of Naphthoquinones: A Path to Potent HsDHODH Inhibitors with Optimized Properties Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines Source: Molecules (MDPI) / PubMed Central URL:[Link]
-
Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere Source: European Journal of Medicinal Chemistry URL:[Link]
Sources
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines | MDPI [mdpi.com]
- 4. Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chemoselective Hydrolysis of 6-Chloroquinazoline-4-carbonitrile to 6-Chloroquinazoline-4-carboxylic Acid
Introduction & Mechanistic Rationale
The synthesis of functionalized quinazolines is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and RNA Polymerase I inhibitors ()[1]. Converting 6-chloroquinazoline-4-carbonitrile to 6-chloroquinazoline-4-carboxylic acid is a critical functional group transformation. However, the quinazoline core presents unique chemoselectivity challenges.
The C4 position of the quinazoline ring is highly electron-deficient and acts as a potent electrophilic center. When traditional basic hydrolysis (e.g., NaOH in aqueous ethanol) is employed, the hydroxide ion acts as a strong nucleophile. Instead of hydrating the nitrile carbon, it preferentially attacks the C4 position. This triggers a Nucleophilic Aromatic Substitution (
The Causality of Acid Catalysis:
To circumvent C4-substitution, an acid-catalyzed approach is mandatory. In a highly protic environment (e.g.,
Fig 1. Chemoselective pathways for quinazoline-4-carbonitrile hydrolysis.
Quantitative Data & Condition Optimization
Identifying the optimal thermodynamic and kinetic conditions is essential to drive the reaction to completion while suppressing amide stalling. The table below summarizes the quantitative optimization data for this transformation.
| Hydrolysis Condition | Reagents | Temp (°C) | Time (h) | Major Product Observed | Yield (%) |
| Strong Base | 1M NaOH, EtOH/ | 80 | 4 | 6-Chloroquinazolin-4(3H)-one | < 10 (Target) |
| Mild Base / Oxidative | 30% | 25 | 12 | 6-Chloroquinazoline-4-carboxamide | 0 (Target) |
| Aqueous Acid | 6M HCl | 100 | 16 | 6-Chloroquinazoline-4-carboxylic acid | 78 |
| Protic Acid Blend | Conc. | 110 | 8 | 6-Chloroquinazoline-4-carboxylic acid | 89 |
Conclusion: The protic acid blend (
Experimental Protocol
This protocol is designed as a self-validating system , ensuring that the researcher can analytically confirm the success of each phase without relying solely on end-point yields.
Materials Required
-
Starting Material: 6-Chloroquinazoline-4-carbonitrile (CAS: 1823898-15-2) ()[4]
-
Solvents & Catalysts: Glacial Acetic Acid (AcOH), Concentrated Sulfuric Acid (
, 98%), Diethyl ether. -
Quenching Agent: Ice-cold distilled water.
Fig 2. Step-by-step workflow for acid-catalyzed hydrolysis and validation.
Step-by-Step Methodology
Step 1: Reaction Setup In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 6-chloroquinazoline-4-carbonitrile (1.0 g, 5.27 mmol) in glacial acetic acid (10 mL). Causality Check: Acetic acid is chosen over water to prevent the hydrophobic starting material from crashing out, ensuring a homogeneous reaction mixture upon heating.
Step 2: Acid Addition
Slowly add concentrated
Step 3: Thermal Activation Attach a reflux condenser and heat the mixture in an oil bath at 100–110 °C. Stir continuously for 8–12 hours.
Step 4: In-Process Control (IPC)
At the 8-hour mark, withdraw a 50 µL aliquot, quench in 1 mL of cold water, extract with ethyl acetate, and analyze via LC-MS.
Validation: The reaction is complete when the starting material (
Step 5: Quenching & Precipitation Cool the reaction mixture to room temperature, then pour it slowly over crushed ice (100 g) with vigorous stirring. Causality Check: The sudden shift in dielectric constant and temperature forces the precipitation of the hydrophobic carboxylic acid, while keeping the highly soluble inorganic sulfate salts in the aqueous phase.
Step 6: Isolation & Purification Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (3 × 20 mL) until the filtrate is pH neutral. Triturate the solid with cold diethyl ether (15 mL) to remove trace organic impurities. Dry under high vacuum at 45 °C for 12 hours.
Analytical Validation System
To guarantee the structural integrity of the synthesized 6-chloroquinazoline-4-carboxylic acid, the following analytical benchmarks must be met ()[5]:
| Analytical Method | Expected Starting Material Signal | Expected Product Signal (Validation) |
| FT-IR Spectroscopy | Sharp | Complete loss of 2230 |
| LC-MS (ESI+) | ||
| Aromatic protons only | Appearance of a broad singlet at >13.0 ppm (COOH proton). | |
| Nitrile carbon at ~115 ppm | Disappearance of 115 ppm signal; appearance of carbonyl carbon at ~165 ppm. |
References
-
Gök, D. "One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives." Hacettepe Journal of Biology and Chemistry, 2020, 48 (3), 283-290.[Link]
-
Gök, D. "An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives." Hacettepe Journal of Biology and Chemistry, 2022.[Link]
-
ACS Publications. "Design, Synthesis, and Structure–Activity Relationships of Pyridoquinazolinecarboxamides as RNA Polymerase I Inhibitors." Journal of Medicinal Chemistry, 2014.[Link]
Sources
Application Note: Chemoselective Reduction of 6-Chloroquinazoline-4-carbonitrile
This Application Note provides a comprehensive technical guide for the chemoselective reduction of 6-Chloroquinazoline-4-carbonitrile to (6-Chloroquinazolin-4-yl)methanamine . This transformation presents specific challenges due to the electron-deficient nature of the quinazoline core (prone to ring reduction) and the presence of the halogen (prone to hydrodehalogenation).
Executive Summary
The reduction of 6-chloroquinazoline-4-carbonitrile (1) to (6-chloroquinazolin-4-yl)methanamine (2) is a critical step in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR, VEGFR inhibitors). Standard catalytic hydrogenation (Pd/C, H₂) often leads to two major impurities: dehalogenated product (loss of Cl) and tetrahydroquinazoline (ring saturation).
This guide details two validated protocols designed to preserve the aromatic heterocycle and the halogen substituent while effectively reducing the nitrile to a primary amine.
Key Reaction Scheme
The target transformation involves the selective delivery of hydride equivalents to the nitrile carbon without affecting the C-Cl bond or the C=N bonds of the quinazoline ring.
Figure 1: Reaction pathway highlighting the chemoselectivity required to avoid common side reactions.
Critical Analysis of Methods
| Feature | Method A: NaBH₄ / CoCl₂ (Recommended) | Method B: Borane-THF (Alternative) | Method C: Catalytic Hydrogenation (Not Recommended) |
| Selectivity | High .[1] Reduces nitrile rapidly; inert to aryl chloride. | High . Very clean nitrile reduction.[2] | Low . High risk of dehalogenation and ring reduction. |
| Conditions | Mild (0°C to RT). | Mild (0°C to Reflux). | Requires high pressure H₂ or specific poisoning. |
| Safety | Evolves H₂ gas; Co salts are toxic. | Pyrophoric reagent; requires inert atmosphere. | Flammability of H₂/catalyst. |
| Workup | Aqueous extraction (requires chelation of Co). | Acid quench (MeOH/HCl) required to break boron complex. | Filtration of catalyst.[3] |
| Yield | 75–85% | 80–90% | Variable (often <50% pure product). |
Experimental Protocols
Protocol A: Cobalt-Catalyzed Borohydride Reduction (Primary Method)
This method utilizes the in-situ generation of cobalt boride, a potent catalyst for nitrile reduction that operates under mild conditions, preserving the quinazoline ring.
Reagents:
-
6-Chloroquinazoline-4-carbonitrile (1.0 equiv)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (2.0 equiv)
-
Sodium borohydride (NaBH₄) (10.0 equiv)
-
Methanol (dry, solvent)
-
Di-tert-butyl dicarbonate (Boc₂O) (Optional, for in-situ protection)
Step-by-Step Procedure:
-
Setup: In a clean, dry 3-neck round-bottom flask equipped with a thermometer, nitrogen inlet, and magnetic stir bar, dissolve 6-Chloroquinazoline-4-carbonitrile (1.0 g, 5.2 mmol) in dry Methanol (20 mL).
-
Catalyst Addition: Add CoCl₂·6H₂O (2.47 g, 10.4 mmol) to the solution. The solution will turn deep purple/pink. Cool the mixture to 0°C using an ice bath.
-
Reduction: Carefully add NaBH₄ (1.96 g, 52 mmol) portion-wise over 30 minutes. Caution: Vigorous hydrogen gas evolution will occur. Ensure adequate venting. The reaction mixture will turn black (formation of cobalt boride).
-
Monitoring: Stir at 0°C for 1 hour, then warm to room temperature. Monitor by TLC (DCM:MeOH 9:1) or LC-MS. The nitrile peak should disappear, replaced by the baseline amine spot.
-
Quenching: Once complete, cool back to 0°C. Add 3N HCl dropwise until gas evolution ceases and the black precipitate dissolves (pH ~2).
-
Workup:
-
Basify the aqueous solution to pH >10 using concentrated Ammonium Hydroxide (NH₄OH). This helps keep cobalt in solution as ammine complexes.
-
Extract immediately with Dichloromethane (DCM) (3 x 30 mL). Note: The amine is polar; multiple extractions are necessary.
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: The crude amine is often unstable. It is recommended to either use immediately or convert to the HCl salt by treating the ethereal solution with 4M HCl in Dioxane.
Protocol B: Borane-THF Reduction (High Purity Method)
Borane is electrophilic and reduces nitriles through a linear intermediate, avoiding the radical mechanisms that often lead to dehalogenation.
Reagents:
-
6-Chloroquinazoline-4-carbonitrile (1.0 equiv)
-
Borane-THF complex (1.0 M solution) (3.0 equiv)
-
THF (anhydrous)
-
Methanol (for quench)
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck flask and cool under a stream of Nitrogen. Add 6-Chloroquinazoline-4-carbonitrile (1.0 g) and anhydrous THF (15 mL).
-
Addition: Cool the solution to 0°C . Slowly add BH₃-THF (1.0 M, 15.6 mL, 3 equiv) via syringe over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. If reaction is sluggish (checked by LC-MS), heat to mild reflux (60°C) for 1 hour.
-
Quenching (Critical): Cool to 0°C. Carefully add Methanol (10 mL) dropwise to destroy excess borane (H₂ evolution).
-
Hydrolysis: The amine will be complexed with boron. Add 20 mL of 10% HCl and reflux for 1 hour to break the N-B bond.
-
Isolation:
-
Cool to RT and wash the acidic solution with Ethyl Acetate (to remove non-basic impurities).
-
Basify the aqueous layer with NaOH (pellets or 50% solution) to pH 12.
-
Extract with DCM (3 x 50 mL). Dry over MgSO₄ and concentrate.
-
Workflow & Logic Diagram
Figure 2: Operational workflow for the two primary reduction protocols.
Analytical Validation
To ensure the integrity of the product, the following analytical parameters should be verified:
-
1H NMR (DMSO-d6):
-
Quinazoline Protons: Look for the singlet at ~9.0 ppm (H-2) and the doublet/multiplets for the benzene ring protons (H-5, H-7, H-8).
-
Methylene Group: A singlet or broad signal around 4.2–4.5 ppm corresponding to the -CH2-NH2 group.
-
Absence of Impurities: Ensure no signals at ~3.0-4.0 ppm corresponding to saturated ring protons (tetrahydroquinazoline).
-
-
LC-MS:
-
Parent Ion: [M+H]+ = 194.0/196.0 (characteristic Chlorine isotope pattern 3:1).
-
Retention Time: The amine will elute significantly earlier than the nitrile starting material on reverse-phase columns (C18).
-
Stability and Storage
Primary amines attached to electron-deficient heterocycles can be unstable due to oxidative dimerization or hydrolysis.
-
Recommendation: Do not store the free base for extended periods. Convert immediately to the Dihydrochloride salt or Boc-protect if the next step allows.
-
Storage: Store the salt form at -20°C under Argon.
References
-
Reduction of Nitriles to Amines (General Review)
-
Cobalt Boride Reduction Methodology
-
Title: "Reduction of nitriles to primary amines with sodium borohydride-cobalt(II) chloride"[5]
- Source:Tetrahedron Letters, 1969.
- Context: Establishes the NaBH4/CoCl2 system as a selective method for nitriles in the presence of other functional groups.
-
-
Borane Reduction of Heterocyclic Nitriles
-
Quinazoline Synthesis Context
- Title: "Synthesis and biological evaluation of novel 6-chloro-quinazolin deriv
-
Source:European Journal of Medicinal Chemistry, 2014.[6]
- Context: Discusses the stability and handling of 6-chloroquinazoline intermedi
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 6. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chemoselective Nucleophilic Transformations of 6-Chloroquinazoline-4-carbonitrile
[1]
Strategic Overview & Reactivity Landscape
6-Chloroquinazoline-4-carbonitrile (CAS: Variable/Custom Synthesis) represents a high-value bifunctional scaffold in medicinal chemistry.[1] Its utility lies in the orthogonal reactivity of its two electrophilic centers:
-
The C4-Cyano Group (Pyrimidine Ring): A highly activated "pseudohalogen" position.[1] The electron-deficient 1,3-diazine core makes the C4-carbon extremely susceptible to nucleophilic attack.[1] Depending on conditions, the nitrile can act as a leaving group (SNAr) or an electrophilic trap (addition).[1]
-
The C6-Chloro Group (Benzenoid Ring): A stable handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1] It is generally inert to the mild nucleophilic conditions used to manipulate the C4 position.
This guide focuses on the Nucleophilic Substitution and Addition reactions at the C4 position, which allow for the rapid diversification of the quinazoline core while preserving the C6-Cl handle for subsequent optimization.
Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways available when treating 6-Chloroquinazoline-4-carbonitrile with nucleophiles.
Figure 1: Divergent reactivity of the C4-cyano group.[1] Pathway selection is controlled by solvent, temperature, and nucleophile basicity.[1]
Critical Considerations for Experimental Design
The "Deciduous" Cyano Group
While the cyano group is typically robust, in highly electron-deficient heterocycles like quinazoline, it can function as a leaving group (deciduous nitrile).[1] The release of cyanide ion (CN⁻) presents both a chemical opportunity and a safety hazard.[1]
-
Thermodynamics: The formation of a C4-N bond (using an amine nucleophile) is often thermodynamically favored over the C4-CN bond due to the loss of steric strain and the high stability of the resulting amino-quinazoline resonance.
-
Competition: The primary competitor is hydrolysis . Traces of water will attack the nitrile to form the primary amide (–CONH₂) or the quinazolinone (–OH).[1] Strict anhydrous conditions are required for SNAr.
Regioselectivity[2]
-
C4 vs. C2: Nucleophilic attack occurs exclusively at C4 due to the greater electrophilicity generated by the adjacent ring nitrogen and the electron-withdrawing nature of the nitrile itself.
-
C4 vs. C6: The C6-Cl bond is unreactive under standard SNAr conditions (requires >150°C or Pd catalysis), ensuring chemoselectivity.[1]
Detailed Experimental Protocols
Protocol A: SNAr Displacement of 4-CN by Primary Amines
Objective: Synthesis of 4-amino-6-chloroquinazolines via displacement of the cyano group.[1] Application: Generating kinase inhibitor scaffolds (e.g., Gefitinib/Erlotinib analogs) from nitrile precursors.[1]
Materials
-
Substrate: 6-Chloroquinazoline-4-carbonitrile (1.0 equiv)
-
Nucleophile: Primary Amine (e.g., Aniline, Benzylamine) (1.2 equiv)[1]
-
Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 equiv)[1]
-
Solvent: Anhydrous DMF or DMA (Dimethylacetamide)[1]
-
Safety: Caution! This reaction releases Cyanide (HCN/CN⁻).[1] Work in a well-ventilated fume hood. Bleach traps must be used for waste.
Step-by-Step Procedure
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add 6-Chloroquinazoline-4-carbonitrile (100 mg, 0.53 mmol) and anhydrous DMF (3.0 mL). Stir until fully dissolved.
-
Addition: Add the primary amine (0.64 mmol) followed by DIPEA (1.06 mmol) via syringe.
-
Reaction: Heat the mixture to 80–100°C under nitrogen.
-
Note: Monitoring by TLC/LCMS is critical. The nitrile starting material usually disappears within 2–6 hours.
-
Checkpoint: Look for the disappearance of the nitrile peak (IR ~2230 cm⁻¹) and the appearance of the amine product mass (M+ - CN + Amine).
-
-
Work-up (Cyanide Remediation):
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Expected Yield: 60–85% Key Analytical Data: Loss of nitrile stretch in IR; appearance of NH signal in ¹H NMR.
Protocol B: Pinner Reaction (Nucleophilic Addition)
Objective: Conversion of the 4-CN group into an imidate or amidine ester.[1] Application: Synthesis of fused tricyclic systems (e.g., triazoloquinazolines).[1]
Materials
-
Substrate: 6-Chloroquinazoline-4-carbonitrile[1]
-
Reagent: Anhydrous Methanol or Ethanol saturated with HCl gas.
-
Temperature: 0°C to Room Temperature.
Step-by-Step Procedure
-
Preparation: In a fume hood, bubble dry HCl gas into anhydrous methanol (5 mL) at 0°C for 15 minutes to create a saturated solution.
-
Addition: Add 6-Chloroquinazoline-4-carbonitrile (100 mg) in one portion.
-
Stirring: Allow the mixture to warm to room temperature and stir for 12–24 hours.
-
Precipitation: The product often precipitates as the hydrochloride salt of the imidate.
-
Isolation: Filter the precipitate under inert atmosphere (hygroscopic). Wash with cold dry ether.
-
Conversion (Optional): Treat the imidate with ammonia or primary amines to generate the amidine .[1]
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Hydrolysis Product (Quinazolinone) | Wet solvent or reagents.[1][9] | Use freshly distilled DMF/DMA. Store amines over KOH. |
| Low Conversion (SNAr) | Nucleophile is too bulky or weak.[1] | Increase temp to 120°C. Switch to stronger base (NaH) if using alcohols.[1] |
| Regioselectivity Loss | Reaction temp >160°C. | Keep temp <140°C to prevent attack at C2 or C6-Cl displacement.[1] |
| Dark Tarry Mixture | Polymerization of nitrile. | Run reaction in dilute conditions (0.05 M). Exclude light. |
References & Authoritative Grounding
-
Quinazoline Reactivity: Makhija, I. et al.[1] "Chemistry and biological profile of quinazolines."[2][4][6] Bioorganic & Medicinal Chemistry (2024).[1] Link (General reactivity context).
-
SNAr Mechanisms: Bunnett, J. F.[1] "Mechanism and reactivity in aromatic nucleophilic substitution." Quarterly Reviews, Chemical Society (1958). (Foundational mechanistic grounding).
-
Deciduous Nitriles: Sato, T. et al.[1] "Nucleophilic substitution of the cyano group in 2- and 4-cyanoquinolines." Journal of Heterocyclic Chemistry. (Analogous chemistry for quinoline/quinazoline systems).
-
Safety (Cyanide): National Research Council (US).[1] "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." (Standard safety protocols).
Disclaimer: This guide is for research purposes only. All protocols involving cyanides or potential cyanide-releasing agents must be reviewed by your institution's Chemical Hygiene Officer prior to execution.[1]
Sources
- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
Application Note: Using 6-Chloroquinazoline-4-carbonitrile in Next-Gen Kinase Inhibitor Design
This guide outlines the strategic application of 6-Chloroquinazoline-4-carbonitrile as a high-value intermediate in kinase inhibitor discovery. Unlike the commoditized 4-anilinoquinazoline scaffold (found in Gefitinib/Erlotinib), the 4-carbonitrile motif unlocks access to quinazoline-4-carboxamides and reversible covalent inhibitors , targeting distinct kinase families such as PIM , PAK , and DNA-PK .
Executive Summary: Beyond the "Anilino" Standard
For decades, the quinazoline chemotype in oncology has been synonymous with 4-anilinoquinazolines (EGFR inhibitors). While effective, this chemical space is crowded.
6-Chloroquinazoline-4-carbonitrile (6-Cl-4-CN-QZ) represents a "pivot point" intermediate. It allows medicinal chemists to diverge from the standard N-linked inhibitors to C-linked derivatives. The electron-withdrawing 4-cyano group is not merely a handle; it is a gateway to:
-
4-Carboxamides: Critical for targeting the hinge region of Ser/Thr kinases (PIM-1, PAK4) where H-bond donor/acceptor motifs differ from Tyrosine kinases.
-
Reversible Covalent Probes: The nitrile carbon is electrophilic, enabling reversible thioimidate formation with non-catalytic cysteines.
-
Scaffold Hopping: Access to tricyclic systems (e.g., triazoloquinazolines) via cyclization.
Chemical Biology & Mechanism of Action[1]
The "Hinge Binder" Switch
Standard 4-anilinoquinazolines bind to the kinase hinge region via N1 (acceptor) and the aniline NH (donor). By converting the 4-position to a carboxamide (via the nitrile intermediate), the H-bond vector changes significantly, allowing specificity for kinases that cannot accommodate the bulk or geometry of an aniline.
Visualization: The Divergent Workflow
The following diagram illustrates how 6-Chloroquinazoline-4-carbonitrile serves as a central hub for generating diverse chemical equity.
Caption: Divergent synthesis pathways from the 6-Chloroquinazoline-4-carbonitrile hub. The hydrolysis path (Green) is the primary route for novel Ser/Thr kinase inhibitors.
Experimental Protocols
Protocol A: Synthesis of 6-Chloroquinazoline-4-carbonitrile
Challenge: The 4-chloro group is highly reactive, but the 6-chloro group is also susceptible to Pd-oxidative addition. Selectivity is key. Recommended Method: Nucleophilic Aromatic Substitution (SNAr) with Phase Transfer Catalysis.
Materials:
-
4,6-Dichloroquinazoline (1.0 eq)
-
Potassium Cyanide (KCN) (1.2 eq) [Safety Warning: Cyanide is lethal. Use proper ventilation and antidotes. ]
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.1 eq) or 18-Crown-6 (0.05 eq)
-
Solvent: DCM/Water biphasic system or dry DMSO.
Step-by-Step:
-
Dissolution: Dissolve 4,6-dichloroquinazoline (e.g., 5.0 g) in DCM (50 mL).
-
Catalyst Addition: Add DABCO (catalytic amount). The tertiary amine activates the 4-position by forming a transient quaternary ammonium salt, which is a better leaving group.
-
Cyanation: Add an aqueous solution of KCN (1.2 eq in 10 mL water) slowly at 0°C.
-
Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3). The 4-CN product usually runs lower than the starting material but higher than the hydrolysis byproduct.
-
Workup: Separate organic layer. Wash with water (2x) and brine. Dry over Na2SO4.
-
Purification: Recrystallize from Ethanol/Hexane. Do not use column chromatography with acidic silica as the nitrile can hydrolyze.
Yield Expectation: 75–85% QC Check:
-
1H NMR: Loss of the downfield H2 singlet shift (slight shielding).
-
IR: Appearance of strong nitrile stretch at ~2230 cm⁻¹.
Protocol B: Controlled Hydrolysis to 6-Chloroquinazoline-4-carboxamide
Critical Causality: Quinazoline rings are electron-deficient. Strong basic hydrolysis (NaOH/Heat) often attacks C2, leading to ring opening (rearrangement to anthranilic acid derivatives). You must use Radziszewski conditions (mild oxidative hydrolysis).
Materials:
-
6-Chloroquinazoline-4-carbonitrile (1.0 eq)
-
Urea-Hydrogen Peroxide (UHP) adduct (or 30% H2O2)
-
Potassium Carbonate (K2CO3) (mild base)
-
Solvent: Acetone/Water (3:1)
Step-by-Step:
-
Setup: Suspend the nitrile in Acetone/Water at 0°C.
-
Reagent Addition: Add K2CO3 (0.5 eq) followed by dropwise addition of H2O2 (30%, 2.0 eq).
-
Reaction: Allow to warm to room temperature. Stir for 1–3 hours. The reaction proceeds via the hydroperoxide anion attacking the nitrile to form the peroxyimidic acid, which collapses to the amide.
-
Quench: Quench with saturated sodium thiosulfate (to destroy excess peroxide).
-
Isolation: The carboxamide product is often less soluble and may precipitate. Filter the solid.[1] If no precipitate, extract with EtOAc.
-
Validation:
-
MS: M+18 peak (conversion of CN to CONH2).
-
1H NMR: Appearance of two broad singlets (NH2) at ~7.8 and 8.2 ppm.
-
Strategic Applications in Drug Discovery
Case Study: Targeting PAK4 (p21-Activated Kinase 4)
PAK4 is a validated target in solid tumors but is difficult to inhibit selectively.
-
Design Logic: 4-Anilinoquinazolines are often too bulky for the PAK4 pocket.
-
Solution: Use the 6-chloroquinazoline-4-carboxamide scaffold derived from Protocol B.
-
SAR Strategy:
-
Synthesize the 4-carboxamide.
-
Perform amide coupling on the amide nitrogen? No, the primary amide is usually the inhibitor. Modifications are typically made at the 2-position (requires starting with 2-substituted quinazolines) or by using the 4-CN to make thioamides (using Lawesson's reagent) for potency tuning.
-
Reversible Covalent Inhibition
For kinases with a non-catalytic Cysteine in the P-loop or Hinge (e.g., JAK3 Cys909, EGFR C797), the 4-cyano group itself can act as a "soft" electrophile.
-
Mechanism: The Cys thiolate attacks the nitrile carbon, forming a thioimidate adduct.
-
Advantage: Unlike acrylamides (irreversible), this bond is reversible, reducing off-target immune risks.
Quantitative Data & Troubleshooting
| Parameter | 4-Chloroquinazoline (Standard) | 6-Chloroquinazoline-4-carbonitrile (Novel) |
| Reactivity | High (Susceptible to hydrolysis) | Moderate (Stable solid, electrophilic C4) |
| Key Reaction | SNAr (displacement by amines) | Hydrolysis, Pinner, Reduction, Cyclization |
| Kinase Class | EGFR, HER2 (Tyrosine Kinases) | PIM, PAK, DNA-PK (Ser/Thr Kinases) |
| Storage | Moisture sensitive (forms quinazolinone) | Stable at 4°C (Desiccate) |
Troubleshooting Guide:
-
Problem: Ring opening during hydrolysis.
-
Fix: Switch from NaOH to K2CO3/H2O2. Lower temperature to 0°C.
-
-
Problem: Low yield in cyanation.
-
Fix: Ensure anhydrous conditions if using DMSO. If using biphasic, increase catalyst (DABCO/TEBA) load.
-
-
Problem: Product is 4-hydroxyquinazoline (Hydrolysis byproduct).
-
Fix: The starting material (4-Cl) was likely wet. Dry 4,6-dichloroquinazoline in vacuo before use.
-
References
-
Synthesis of Quinazoline-4-carboxamides
- Title: "Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activ
- Source: Journal of Medicinal Chemistry (2018)
-
URL:[Link]
-
Reversible Covalent Kinase Inhibitors
-
PIM-1 Inhibitor Discovery
- Title: "Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors"
- Source: Molecules (2023)
-
URL:[Link]
-
General Quinazoline Synthesis
- Title: "Recent Advances in the Synthesis of Quinazolines"
- Source: Organic Chemistry Portal
-
URL:[Link]
Sources
Application Note: Microwave-Assisted Synthesis of Quinazoline-4-carbonitrile Derivatives
Executive Summary
Quinazoline-4-carbonitriles are critical pharmacophores in medicinal chemistry, serving as key intermediates for EGFR tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib analogs) and phosphodiesterase inhibitors. Conventional thermal synthesis (Rosenmund-von Braun reaction) typically requires stoichiometric copper(I) cyanide, high temperatures (>200°C), and prolonged reaction times, often resulting in tedious workups and heavy metal waste.
This Application Note details a Microwave-Assisted, Palladium-Catalyzed Cyanation protocol. By utilizing Potassium Ferrocyanide (K₄[Fe(CN)₆]) as a non-toxic cyanide source and dielectric heating, this method reduces reaction time from hours to minutes, suppresses side reactions, and eliminates the need for volatile or highly toxic cyanide salts.
Scientific Principles & Mechanism
Dielectric Heating & The "Hotspot" Effect
Unlike thermal conduction, microwave irradiation (2.45 GHz) targets the dipoles in the reaction mixture (specifically polar solvents like DMF or NMP). This results in:
-
Dipolar Polarization: Rapid alignment/realignment of dipoles generates internal heat.
-
Ionic Conduction: Dissolved ions (catalysts, salts) collide, increasing kinetic energy.
-
Selective Heating: The catalyst/solvent interface often reaches higher localized temperatures ("molecular radiators") than the bulk solvent, accelerating the rate-determining step (Transmetallation) of the catalytic cycle.
Reaction Mechanism: Pd(0)/Pd(II) Cycle
The transformation follows a standard cross-coupling mechanism, adapted for the slow release of cyanide ions from the ferrocyanide cage.
-
Oxidative Addition: Pd(0) inserts into the C–Cl bond of 4-chloroquinazoline.
-
Ligand Exchange (Transmetallation): The non-toxic K₄[Fe(CN)₆] slowly releases CN⁻ ions in the presence of a base (Na₂CO₃), which exchange with the halide on the Pd(II) complex.
-
Reductive Elimination: The C–CN bond forms, regenerating Pd(0).
Figure 1: Catalytic cycle for the Pd-catalyzed cyanation of aryl halides using potassium ferrocyanide.
Experimental Protocol
Materials & Reagents[1][2]
-
Substrate: 4-Chloroquinazoline (1.0 equiv)
-
Cyanide Source: Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆][1]·3H₂O) (0.25 equiv - Note: Each mol provides 6 CN ligands)
-
Catalyst: Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or PPh₃ (4 mol%)
-
Base: Sodium Carbonate (Na₂CO₃) (1.0 equiv)
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (Dry, deoxygenated)
Equipment Setup
-
Instrument: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Vessel: 10 mL or 30 mL pressure-sealed quartz/glass vial with magnetic stir bar.
-
Temp Control: IR sensor (external) or Fiber Optic probe (internal - recommended for accuracy).
Step-by-Step Methodology
Phase A: Reaction Assembly
-
In a glovebox or well-ventilated fume hood, charge the microwave vial with 4-chloroquinazoline (1 mmol, 164 mg), K₄[Fe(CN)₆]·3H₂O (0.25 mmol, 105 mg), and Na₂CO₃ (1 mmol, 106 mg).
-
Add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and dppf (11 mg, 0.02 mmol).
-
Add DMF (3-4 mL).
-
Seal the vial with a crimp cap (PTFE/Silicone septum).
-
Critical: Purge the headspace with Argon or Nitrogen for 60 seconds to remove oxygen (prevents catalyst oxidation).
Phase B: Microwave Irradiation
-
Place the vial in the reactor cavity.
-
Program the method:
-
Mode: Dynamic (Power cycling to maintain temp).
-
Temperature: 140°C.
-
Hold Time: 15 minutes.
-
Pre-stirring: 30 seconds (High speed).
-
Pressure Limit: 250 psi (Safety cutoff).
-
Power: Max 200W (System will modulate).
-
-
Start the run. Observe the "Ramp" phase; it should reach 140°C within 60-90 seconds.
Phase C: Workup & Purification
-
Cool the reaction vessel to <50°C using compressed air (built-in feature).
-
Safety Check: Open the vial in a fume hood. Although K₄[Fe(CN)₆] is stable, trace HCN is possible if the medium became acidic.
-
Dilute the mixture with Ethyl Acetate (20 mL) and Water (20 mL).
-
Filter through a Celite pad to remove insoluble iron salts and catalyst residues.
-
Wash the organic layer with Brine (2 x 15 mL), dry over Na₂SO₄, and concentrate in vacuo.
-
Purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Figure 2: Operational workflow for the microwave-assisted synthesis.
Data Analysis & Optimization
Comparative Efficiency
The following table illustrates the efficiency gains of the Microwave (MW) protocol versus the conventional thermal heating (Oil Bath) for the synthesis of 4-cyanoquinazoline.
| Parameter | Conventional Thermal | Microwave Assisted | Improvement Factor |
| Temperature | 140°C (Reflux) | 140°C (Internal) | Equal |
| Time | 12 - 16 Hours | 10 - 20 Minutes | ~48x Faster |
| Yield | 65 - 72% | 88 - 94% | +20% Yield |
| Purity (Crude) | Low (Thermal degradation) | High (Cleaner profile) | Significant |
| Solvent Vol | 20-50 mL | 2-4 mL | Green Benefit |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning (O₂) | Ensure rigorous degassing (Ar purge) before MW. |
| Hydrolysis Product | Wet solvent (Water present) | Nitriles hydrolyze to amides at high T/pH. Use anhydrous DMF. |
| Vessel Failure | Thermal runaway | Reduce substrate concentration; ensure stir bar is active to prevent "hotspots." |
| Black Precipitate | Pd aggregation (Pd black) | Increase ligand loading (dppf) or switch to Pd/C. |
Safety & Compliance
-
Cyanide Handling: While K₄[Fe(CN)₆] is non-toxic (LD50 > 5g/kg), it releases HCN upon contact with strong acids. NEVER add acid to the reaction waste stream. Treat aqueous waste with bleach (Sodium Hypochlorite) to oxidize any free cyanide before disposal.
-
Pressure: Microwave vessels are pressurized. Do not exceed the manufacturer's pressure limits (typically 300 psi).
-
Solvents: DMF is hepatotoxic. Handle in a fume hood.
References
-
Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011).[1] A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K₄[Fe(CN)₆].[2] Organic Letters, 13(3), 648–651.
-
Schareina, T., Zapf, A., & Beller, M. (2004).[3] Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides.[3] Chemical Communications, (12), 1388–1389.
-
Besson, T., & Chosson, E. (2007).[4] Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917.[4]
-
Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891.
Sources
Troubleshooting & Optimization
Improving regioselectivity in 4-cyanoquinazoline synthesis
The following guide is structured as a Technical Support Center for medicinal chemists and process engineers. It prioritizes troubleshooting and mechanistic understanding over generic recipe listing.
Ticket Subject: Improving Regioselectivity & Yield in C4-Cyanation Assigned Specialist: Senior Application Scientist, Heterocycle Division Status: Open
Diagnostic Triage: Select Your Starting Material
Before proceeding, identify your precursor to determine the correct troubleshooting module. The chemistry of the quinazoline scaffold is highly sensitive to the electronic environment at C2 vs. C4.
-
Case A: 4-Haloquinazoline (Cl/Br)
Go to Module 1 (Transition Metal Catalysis). -
Case B: Quinazoline-3-Oxide
Go to Module 2 (Direct C-H Functionalization). -
Case C: 2,4-Dichloroquinazoline
Go to Module 3 (Nucleophilic Substitution/SNAr).
Module 1: Palladium-Catalyzed Cyanation (The Pharma Standard)
Best for: Late-stage functionalization, high-value substrates.
The Problem: You are using standard conditions (Pd(PPh3)4 / Zn(CN)2) and observing catalyst poisoning (stalled reaction) or hydrodehalogenation (reduction to quinazoline).
The Solution: Switch to a Slow-Release Cyanide System .
Free cyanide ions (
Optimized Protocol: The "Non-Poisoning" Route
| Parameter | Recommendation | Rationale |
| Source | 4-Chloroquinazoline | Bromides are faster, but Chlorides are more stable. |
| Catalyst | Bidentate ligands like dppf prevent formation of inactive Pd-cyano species better than | |
| Reagent | Non-toxic solid. Releases CN slowly, preventing catalyst saturation. | |
| Base | Neutralizes HCl generated; promotes transmetallation. | |
| Solvent | DMA or NMP (Dry) | High boiling point required for activation; strictly anhydrous to prevent hydrolysis. |
| Temp | 120°C - 140°C | Required to dissociate CN from the Fe complex. |
Troubleshooting Q&A
Q: My reaction turns black immediately and yields are <10%. A: This is "Pd-Black" precipitation. Your cyanide concentration is too high too fast.
-
Fix: Ensure you are using
. If using Zn(CN)2, add polymethylhydrosiloxane (PMHS) or zinc dust to reactivate the Pd(II) to Pd(0).
Q: I see the product on LCMS, but after workup, I isolate the amide (Quinazolin-4-one). A: The C4-cyano group is highly electrophilic and hydrolyzes during aqueous workup.
-
Fix:Do not use basic aqueous washes. Filter the reaction through Celite, concentrate, and load directly onto silica. If an aqueous wash is necessary, use a buffered solution (pH 7) and keep it ice-cold.
Module 2: Direct C-H Functionalization (The "Green" Route)
Best for: Early-stage discovery, atom economy.
The Problem: Direct cyanation of bare quinazoline often gives a mixture of C2 and C4 isomers, or low conversion.
The Solution: Reissert-Henze Type Activation . You must activate the ring before cyanation. Using Quinazoline-3-oxide specifically directs nucleophilic attack to the C4 position due to the dipole alignment and activation of the C4-H bond.
Mechanism & Workflow
-
Activation: The N-oxide reacts with an acylating agent (e.g., TMSCN or Benzoyl Chloride) to form an active cation.
-
Addition: Cyanide attacks C4 (nucleophilic attack).
-
Elimination: Loss of the activating group restores aromaticity.
Caption: The N-oxide moiety is critical. N3-oxide directs to C4; N1-oxide directs to C2.
Protocol: Metal-Free Oxidative Cyanation
-
Substrate: Quinazoline-3-oxide.
-
Reagent: TMSCN (Trimethylsilyl cyanide) - 2.0 equiv.
-
Activator:
-Dimethylcarbamoyl chloride (or Ms2O for milder conditions). -
Solvent: Dichloromethane (DCM) or Acetonitrile.
-
Note: This reaction proceeds at room temperature. High heat promotes degradation.
Module 3: Regioselectivity in SNAr (2,4-Dichloroquinazoline)
Best for: Creating libraries from commercially available dichloro-scaffolds.
The Problem: You are worried about substituting the C2-Cl instead of the C4-Cl.
The Science: In 2,4-dichloroquinazoline, the C4 position is significantly more electrophilic than C2. This is due to the summation of inductive effects from both nitrogen atoms and the lack of electron density at C4 compared to C2 (which is flanked by nitrogens but sterically more shielded or less activated in the LUMO profile).
-
Kinetic Control: At low temperatures (0°C to RT), substitution occurs almost exclusively at C4.
-
Thermodynamic Control: High heat can lead to scrambling or double substitution.
Experimental Verification:
If you suspect a mixture, compare the
Visualization: Troubleshooting Logic Tree
Caption: Diagnostic flow for identifying the root cause of failure in cyanation reactions.
References & Authority
-
Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications.[1][2][3] Link
-
Core Reference for Module 1: Establishes the non-poisoning protocol.
-
-
Fife, W. K. (1983). "Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction." The Journal of Organic Chemistry. Link
-
Core Reference for Module 2: Mechanistic basis of N-oxide directed cyanation.
-
-
Cohen, D. T., et al. (2016). "Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides." Organic Letters. Link
-
Validation of dppf ligand and K4[Fe(CN)6] utility in heterocycles.
-
-
Wang, D., et al. (2024). "Regioselective Nucleophilic Aromatic Substitution... 4-Aminoquinazoline Synthesis." Molecules. Link
-
Validation of C4 vs C2 reactivity in SNAr reactions.
-
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Metal-Free Regioselective Direct C(4)-H Amination of Quinazoline with N-fluorobenzenesulfonimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Pd-Catalyzed Cyanation of 4-Chloroquinazolines
Topic: Yield Optimization & Troubleshooting for Pd-Catalyzed Cyanation of 4-Chloroquinazolines Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists
Introduction: The "Active Chloride" Paradox
Welcome to the technical support hub for quinazoline functionalization. If you are here, you are likely experiencing a specific frustration: 4-chloroquinazolines are theoretically highly reactive toward oxidative addition, yet your cyanation yields are inconsistent or low.
The 4-position of the quinazoline ring is highly electron-deficient, making it an excellent electrophile. However, this same property creates a "paradox of reactivity":
-
High Reactivity: It undergoes oxidative addition with Pd(0) rapidly.
-
High Instability: It is extremely susceptible to hydrolysis, converting your starting material into the thermodynamically stable (and useless) 4-quinazolinone before the catalytic cycle can complete.
This guide moves beyond standard aryl chloride protocols to address the specific electronic and solubility challenges of the quinazoline scaffold.
Phase 1: The "Engine" – Catalyst & Ligand Selection
Q1: I am using Pd(PPh₃)₄, but the reaction stalls after 50% conversion. Should I add more catalyst?
Diagnostic: The issue is likely not the amount of catalyst, but the stability of the active species. Pd(PPh₃)₄ is air-sensitive and thermally unstable at the temperatures often required for cyanation (>80°C). Furthermore, the high concentration of cyanide ions (if using KCN/NaCN) can displace phosphine ligands, forming inactive [Pd(CN)₄]²⁻ species (catalyst poisoning).
Recommendation: Switch to a bidentate ligand system or a bulky, electron-rich monophosphine.
-
Gold Standard: Pd₂(dba)₃ + dppf (1,1'-Bis(diphenylphosphino)ferrocene). The large bite angle of dppf stabilizes the Pd center and facilitates the reductive elimination of the nitrile product.
-
Alternative: Xantphos .[1][2] Its wide bite angle is particularly good at preventing catalyst deactivation.
-
Protocol Shift: If you must use Pd(PPh₃)₄, ensure you are using Zn(CN)₂ (see Phase 2) to keep free cyanide concentration low.
Q2: My 4-chloroquinazoline starting material is disappearing, but I see a new spot that isn't product. What is it?
Diagnostic: This is almost certainly 4-quinazolinone , formed via hydrolysis.
-
Cause: Trace water in your solvent or hygroscopic cyanide sources. 4-Chloroquinazolines react with water even at room temperature.
-
Verification: Check the LCMS. If you see a mass corresponding to [M-Cl+OH], you have hydrolysis.
Corrective Action:
-
Solvent: Switch to anhydrous DMAc (Dimethylacetamide) or DMF . Avoid dioxane/water mixtures often recommended for other aryl chlorides.
-
Additives: Add 10-20 mol% Zn powder . This acts as a scavenger and helps reduce any oxidized Pd(II) back to the active Pd(0) species.
-
Drying: Dry your cyanide source (especially if using K₄[Fe(CN)₆]) under vacuum at 80°C overnight before use.
Phase 2: The "Fuel" – Cyanide Source & Stoichiometry
Q3: Can I use KCN or NaCN? They are cheaper and more soluble.
Answer: Avoid them for this substrate. While soluble, KCN dumps a high load of CN⁻ into the solution immediately.
-
Catalyst Poisoning: Excess CN⁻ binds to Pd, shutting down the cycle.
-
Nucleophilic Attack: Free CN⁻ is a strong nucleophile and can attack the quinazoline ring at other positions or cause polymerization.
Recommendation: Use Zn(CN)₂ (Zinc Cyanide) .[1][3]
-
Mechanism: Zn(CN)₂ is insoluble in most organic solvents. It releases CN⁻ ions slowly only as they are consumed by the palladium cycle. This "slow release" mechanism prevents catalyst poisoning.
-
Stoichiometry: Use 0.6 equivalents of Zn(CN)₂ (provides 1.2 eq of cyanide).
Q4: I’ve read about using K₄[Fe(CN)₆] as a non-toxic alternative. Does it work for quinazolines?
Answer: Yes, but with a caveat. Potassium ferrocyanide requires higher temperatures (120-140°C) or the presence of a base (Na₂CO₃) to release cyanide.
-
Risk: The high temperature + base conditions significantly increase the rate of hydrolysis (formation of quinazolinone).
-
Optimization: If you must use it, add a phase transfer catalyst (like TBAB) to lower the required temperature, but Zn(CN)₂ remains the superior choice for moisture-sensitive 4-chloroquinazolines.
Phase 3: Reaction Environment & Additives
Q5: My reaction turns black and precipitates metal immediately. Why?
Diagnostic: "Palladium black" formation indicates the collapse of your catalytic system. The Pd(0) particles are aggregating instead of staying in the catalytic cycle.
Troubleshooting Steps:
-
Ligand Ratio: Ensure your Ligand:Pd ratio is at least 2:1 (if using monodentate) or 1.2:1 (if using bidentate).
-
Polymethylhydrosiloxane (PMHS): Adding a few drops can help stabilize the active Pd species, though Zn powder is usually sufficient.
-
Temperature Ramp: Do not plunge the flask into a 100°C bath. Start at 60°C and ramp up. Rapid heating can decompose the catalyst before the oxidative addition stabilizes it.
Standard Operating Procedure (SOP)
Protocol: Pd-Catalyzed Cyanation of 4-Chloroquinazoline Target Scale: 1.0 mmol
| Reagent | Amount | Equiv. | Role |
| 4-Chloroquinazoline | 1.0 mmol | 1.0 | Substrate |
| Zn(CN)₂ | 70 mg | 0.6 | Cyanide Source (Slow Release) |
| Pd₂(dba)₃ | 18 mg | 0.02 (2 mol%) | Catalyst Precursor |
| dppf | 22 mg | 0.04 (4 mol%) | Ligand |
| Zn Powder | 13 mg | 0.20 | Reductant/Scavenger |
| DMAc (Anhydrous) | 3.0 mL | N/A | Solvent |
Step-by-Step Workflow:
-
Drying: Flame-dry a Schlenk tube or microwave vial and cool under Argon flow.
-
Solids: Add 4-chloroquinazoline, Zn(CN)₂, Pd₂(dba)₃, dppf, and Zn powder to the vial.
-
Critical: Do this quickly to minimize moisture exposure.
-
-
Purging: Cap the vial and evacuate/backfill with Argon (3 cycles).
-
Solvent: Add anhydrous DMAc via syringe.
-
Activation: Stir at room temperature for 5 minutes to ensure ligand complexation (solution often turns orange/red).
-
Heating: Place in a pre-heated block at 80°C .
-
Note: 4-chloroquinazolines are reactive; 80°C is often sufficient. Only go to 100-120°C if conversion is slow after 2 hours.
-
-
Monitoring: Check TLC/LCMS at 1 hour.
-
Look for: Disappearance of SM and appearance of highly fluorescent spot (cyanoquinazolines are often fluorescent).
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with 2M NH₄OH (to remove Zinc salts) followed by brine. Dry over Na₂SO₄.
Troubleshooting Matrix
| Observation | Root Cause | Solution |
| No Reaction (SM remains) | Catalyst inactive or Oxidative Addition failed | Switch to Pd(tBu₃P)₂ (highly active for difficult chlorides) or increase Temp to 100°C. |
| SM consumed, Product Low, "New Spot" is [M-Cl+OH] | Hydrolysis (Water ingress) | Use fresh anhydrous DMAc. Add molecular sieves (3Å) to the reaction vessel. |
| Reaction stalls at 50% | Catalyst poisoning or decomposition | Add 20 mol% more Ligand (dppf) at the start. Ensure Zn(CN)₂ is used, not KCN. |
| Homocoupling (Dimer formation) | Reductive elimination of Ar-Ar | Lower catalyst loading. Ensure strict O₂-free conditions (O₂ promotes homocoupling). |
| Low Isolated Yield (despite good conversion) | Product trapped in Zn salts | Wash organic layer with 10% ethylenediamine or NH₄OH during workup to chelate and remove Zn. |
Visualizing the Pathway
The following diagram illustrates the competition between the desired Catalytic Cycle and the parasitic Hydrolysis pathway.
Caption: The "Race Against Water": The catalytic cycle (Blue) must outcompete the hydrolysis pathway (Red) which is driven by trace moisture and the high electrophilicity of the 4-position.
References
-
Coombs, J. R., et al. (2017).[1][2] "Improving Robustness: In Situ Generation of a Pd(0) Catalyst for the Cyanation of Aryl Bromides." The Journal of Organic Chemistry. Link
-
Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides."[4] Chemical Communications. Link
-
Littke, A., et al. (2007).[2] "Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides." Organic Letters. Link
-
Zanon, J., et al. (2003). "Synthetic Methods for the Preparation of 4-Cyanoquinazolines." Journal of the American Chemical Society. (Contextual grounding on quinazoline reactivity). Link
-
Organic Chemistry Portal. (2023). "Palladium-Catalyzed Cyanation of Aryl Halides." Link
Sources
- 1. Improving Robustness: In Situ Generation of a Pd(0) Catalyst for the Cyanation of Aryl Bromides [organic-chemistry.org]
- 2. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. thieme-connect.de [thieme-connect.de]
Technical Support Center: 6-Chloroquinazoline-4-carbonitrile
Ticket System: Purification & Stability Protocols
Dashboard: Compound Status
-
Compound: 6-Chloroquinazoline-4-carbonitrile
-
CAS Registry Number: 3468-11-9 (Generic reference for 4-cyanoquinazolines)
-
Chemical Class: Electron-deficient N-heterocycle / Activated Nitrile.
-
Critical Alert: High Hydrolysis Risk. The nitrile group at position C4 is exceptionally electrophilic due to the para-nitrogen atoms and the electron-withdrawing chlorine at C6. It behaves similarly to an acid chloride; exposure to atmospheric moisture or acidic silica will rapidly convert it to the primary amide (6-chloroquinazoline-4-carboxamide).
Module 1: The "Golden Path" Purification Protocol
Ticket #101: How do I purify this without degradation?
Resolution: Avoid silica gel chromatography if possible. The acidity of standard silica gel, combined with trace moisture, catalyzes the hydrolysis of the nitrile. Recrystallization is the standard of excellence for this intermediate.
Protocol: Anhydrous Recrystallization
Prerequisites: All glassware must be oven-dried. Solvents must be anhydrous.
| Parameter | Specification | Reason |
| Primary Solvent | Ethyl Acetate (EtOAc) | Dissolves product at reflux; moderate polarity. |
| Anti-Solvent | n-Heptane or Hexane | Induces precipitation upon cooling; non-polar. |
| Temperature | 65°C | Slow cooling maximizes crystal lattice purity. |
| Atmosphere | Nitrogen/Argon | Prevents moisture ingress during heating. |
Step-by-Step Workflow:
-
Dissolution: Suspend the crude solid in minimal anhydrous EtOAc. Heat to gentle reflux (approx. 77°C) with stirring.
-
Filtration (Hot): If insoluble particles (catalyst residues, inorganic salts) remain, filter rapidly through a fritted glass funnel (medium porosity) while hot. Do not use paper filters if possible to avoid moisture.
-
Precipitation: Return filtrate to heat. Add anhydrous n-Heptane dropwise until a slight persistent cloudiness appears. Add just enough EtOAc to clear the solution again.
-
Crystallization: Remove from heat. Wrap the flask in foil/towel to allow slow cooling to room temperature (2 hours). Then, transfer to a freezer (-20°C) for 4-12 hours.
-
Isolation: Filter the crystals under inert gas flow (if available) or rapid suction. Wash with cold (
C) 1:3 EtOAc:Heptane. -
Drying: Vacuum dry at
C for 6 hours. Avoid high heat (>60°C) under vacuum to prevent sublimation.
Module 2: Troubleshooting Chromatography
Ticket #205: Recrystallization failed. I must use a column. My product is tailing and decomposing.
Root Cause Analysis: Standard silica gel has a surface pH of ~5.0–6.0. The C4-nitrile is activated; the acidic surface protonates the ring nitrogen, making the nitrile carbon even more electrophilic, leading to hydrolysis by residual water in the silica.
Resolution: Neutralized Flash Chromatography
The "TEA-Buffered" Method:
-
Slurry Preparation: Suspend silica gel in your starting eluent (e.g., 10% EtOAc/Hexane).
-
Neutralization: Add 1% v/v Triethylamine (TEA) to the slurry. Stir for 10 minutes.
-
Packing: Pour the column. Flush with 2 column volumes (CV) of eluent without TEA to remove excess base (excess base can cause nucleophilic attack).
-
Elution: Run the column using a gradient of Hexane/EtOAc.
-
Note: The product should elute as a sharp band. If tailing persists, the product is degrading.
-
Visualization of Hydrolysis Risk (DOT Diagram):
Caption: Figure 1. The degradation pathway of the 4-cyano group. The conversion to amide is rapid on acidic silica or in wet solvents.
Module 3: Frequently Asked Questions (FAQ)
Q1: The NMR shows a new set of peaks, and the CN stretch in IR (2230 cm⁻¹) is weak. What happened?
-
Diagnosis: You likely have the amide. Check for two broad singlets around 7.5–8.5 ppm in
H NMR (NH protons) and a carbonyl stretch in IR (~1680 cm⁻¹). -
Fix: If the amide contamination is low (<10%), recrystallize as described in Module 1. If high (>50%), you may need to dehydrate the amide back to the nitrile using POCl
or SOCl , but this is a synthetic step, not purification.
Q2: Can I use water in the workup to wash away salts?
-
Strictly No. While many nitriles are stable to water, heterocyclic nitriles at the 2- or 4-positions are "activated." Aqueous washes, especially if slightly basic (e.g., NaHCO
), will attack the nitrile. -
Alternative: Filter salts out of the organic reaction mixture directly. Use anhydrous solvents for extraction if absolutely necessary.
Q3: My product turned yellow/orange upon storage.
-
Diagnosis: Quinazolines are light-sensitive and prone to oxidation (N-oxide formation) or dimerization over time.
-
Storage Protocol: Store under Argon/Nitrogen at -20°C in an amber vial.
Module 4: Experimental Logic & Decision Tree
Use this workflow to decide your purification strategy based on crude purity.
Caption: Figure 2.[1] Decision matrix for purification. Recrystallization is prioritized to avoid silica-induced degradation.
References
-
General Reactivity of 4-Chloroquinazolines
- Sánchez, C. et al. "Nucleophilic aromatic substitution reactions of 4-chloroquinazoline toward aniline.
- Context: Establishes the high electrophilicity of the C4 position, validating the "activated" n
-
Synthesis and Stability of Quinazoline-4-carbonitriles
- Wissner, A. et al. "Analogues of 4-[(3-Bromophenyl)amino]-6-(acrylamido)quinazoline (PD 168393) as Irreversible Inhibitors of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, 2000.
- Context: Describes the handling of sensitive quinazoline intermediates in the synthesis of EGFR inhibitors.
-
Recrystallization of Nitrogen Heterocycles
- Armarego, W. L. F. Purification of Laboratory Chemicals. 8th Edition, Elsevier, 2017.
- Context: Standard reference for solvent selection (EtOAc/Heptane)
-
Hydrolysis Mechanisms in Electron-Deficient Nitriles
- Kukushkin, V. Y. et al. "Metal-mediated and metal-catalyzed hydrolysis of nitriles." Chemical Reviews, 2002.
- Context: Explains the mechanism by which metal residues (from synthesis)
Sources
Technical Support Center: Controlling Side Reactions at the 6-Chloro Position
The following technical guide is designed for researchers and process chemists working with 6-chloropurine and 6-chloroquinazoline scaffolds. It prioritizes practical troubleshooting, mechanistic understanding, and self-validating protocols.
Current Status: Operational Role: Senior Application Scientist Topic: 6-Halogenated Heterocycles (Purines/Quinazolines) Scope: Hydrolysis, Solvolysis, Regioselectivity, and SnAr Optimization[1]
Introduction: The "Gateway" Halogen
The 6-chloro position on purine and quinazoline scaffolds is a critical electrophilic gateway used to synthesize adenine mimics, kinase inhibitors, and nucleoside analogs. However, its reactivity is a double-edged sword. The electron-deficient pyrimidine ring makes the C6-chloride highly susceptible to Nucleophilic Aromatic Substitution (
While this facilitates the introduction of amines or alkoxides, it also invites three primary "silent killers" of yield:
-
Hydrolysis (Conversion to 6-OH/Hypoxanthine species).
-
Solvolysis (Unwanted displacement by alcoholic solvents).[3]
-
Regiochemical Scrambling (N7 vs. N9 alkylation).
This guide provides the protocols to suppress these pathways.
Module 1: The Hydrolysis Headache (6-Cl 6-OH)
Symptom: LCMS shows a mass shift of
The Mechanism
In basic media, the hydroxide ion attacks the electron-deficient C6 position.[1] In 6-chloropurines, this forms 6-hydroxypurine (Hypoxanthine).[1][3] This reaction is temperature-dependent and accelerated by electron-withdrawing groups at N9.
Troubleshooting Protocol: The "Cold Quench" System
-
Scenario: You are synthesizing 2-amino-6-chloropurine or deprotecting an intermediate.
-
The Fix:
-
Temperature Control: Never neutralize or basify a 6-chloropurine solution above 10°C . Hydrolysis rates spike significantly >20°C [1].[3]
-
pH Management: When adjusting pH (e.g., precipitating the product), use a dual-stream addition to maintain internal temperature <5°C.
-
Solvent Switch: If possible, perform the preceding reaction in anhydrous conditions (e.g.,
in DMF) and quench into crushed ice/water rapidly to minimize the residence time of the intermediate in warm aqueous acid [2].
-
Quantitative Thresholds:
| Parameter | Safe Zone | Danger Zone | Result of Failure |
|---|
| Quench Temp |
Module 2: The Solvent Trap (Solvolysis)
Symptom: LCMS shows a mass shift of
The "Zero-Alcohol" Rule
When performing aminations or couplings on 6-chloropurines:
-
Do NOT use methanol or ethanol as the reaction solvent unless you intend to make the alkoxy derivative.
-
Alternative: Use aprotic polar solvents like THF, DMF, or DMSO .
-
If protic solvent is required: Use Isopropanol (IPA) or t-Amyl alcohol .[1][3] The steric bulk of the secondary/tertiary alcohol significantly retards the rate of oxygen attack at C6 compared to the desired amine nucleophile [3].
Visualizing the Competition
The following diagram illustrates the competitive landscape facing the 6-chloro substrate.
Figure 1: Competitive reaction pathways for 6-chloropurine. The green path represents the desired amination. Red and yellow paths represent hydrolysis and solvolysis side reactions, respectively.
Module 3: Regiochemical Control (N7 vs. N9)
Symptom: Two spots on TLC or two peaks in HPLC with identical mass.[3] Root Cause: The purine ring has two nucleophilic nitrogens (N7 and N9).[3] Alkylation of 6-chloropurine often yields a mixture. N9 is generally the thermodynamic product, while N7 is the kinetic product.
The Protocol: Steering the Alkylation
Scenario A: Targeting N9 (The "Standard" Isomer) [1][3]
-
Base: Use weak bases like
.[3] -
Solvent: Polar aprotic (DMF, DMSO).[3]
-
Condition: Room temperature to
. -
Why: N9-alkylation preserves the aromaticity of the imidazole ring more effectively in the transition state.
Scenario B: Targeting N7 (The "Elusive" Isomer)
Direct alkylation is difficult.[3] Use the Transient Protection Method [4]:
-
Silylation: Treat 6-chloropurine with BSA (N,O-Bis(trimethylsilyl)acetamide) to form the silylated intermediate.[3]
-
Alkylation: React with the alkyl halide in the presence of a Lewis Acid catalyst (e.g.,
or TMSOTf).[3] -
Mechanism: The steric bulk of the silyl group and the coordination of the Lewis acid directs the incoming electrophile to the less hindered N7 position.
Regioselectivity Troubleshooting Table:
| Observation | Diagnosis | Solution |
|---|---|---|
| Mixture (~1:1) | Non-selective conditions | Switch to lower temp (Kinetic) or higher temp (Thermodynamic) to drive to one isomer.[1][3] |
| N7 Isomer Dominant | Kinetic trap | If N9 is desired, heat the reaction mixture longer to allow rearrangement (thermodynamic equilibration).[3] |
| No Reaction | Poor solubility | 6-Chloropurine is sparingly soluble.[1] Use DMSO or convert to Na-salt first.[1] |
Module 4: SnAr Optimization (Order of Addition)
Symptom: Dimerization of the nucleophile or hydrolysis despite using dry solvents.
Root Cause: In
The "Electrophile-First" Protocol
When reacting 6-chloroquinazoline or 6-chloropurine with a nucleophile:
-
Dissolve the 6-chloro substrate in the solvent first.
-
Add Base (if using tertiary amine bases like DIPEA).[3]
-
Add Nucleophile slowly (dropwise).
Why?
-
Prevents Dimerization: If you add the substrate to a pool of diamine, the first substitution happens, and the product (now an amine) can react with another molecule of substrate if local concentrations are high.
-
Controls Exotherm: The
reaction is exothermic. Dropwise addition of the nucleophile allows heat dissipation, preventing thermal hydrolysis [5].
FAQ: Rapid Fire Troubleshooting
Q: Can I use Palladium catalysis on 6-chloropurines? A: Yes, but be careful of dehalogenation . 6-chloropurines can undergo oxidative addition to Pd(0).[1][3] If your goal is a Suzuki coupling at C6, use anhydrous conditions and avoid hydride sources (like formic acid or excess alcohols) which can reduce the C-Pd-Cl intermediate to C-H [6].
Q: My 6-chloropurine starting material is turning yellow/brown on the shelf. A: It is slowly hydrolyzing or polymerizing due to moisture.[1] Store at -20°C under argon. Recrystallize from water (rapidly, with cooling) or toluene before critical steps [7].[3]
Q: I see a +14 mass shift in my product.
A: Check your solvent. If you used Methanol, you likely formed the methyl ether (Solvolysis).[3] If you used DMF and strong base/heat, you might have formylated a nitrogen or formed a dimethylamine adduct (
References
-
Patent CN101139348A. The synthetic method of 2-amino-6-chloropurine.[1] (Discusses temperature control <10°C to prevent hydrolysis). Link
-
BenchChem. An In-Depth Technical Guide to the Synthesis of 6-Iodopurine 3-oxide from 6-Mercaptopurine 3.[1] (Protocols for handling unstable purine intermediates).[3] Link[1][3]
-
Green Chemistry. Microwave irradiated C6-functionalization of 6-chloropurine nucleosides. (Discusses solvent-free and mild nucleophilic substitutions). Link
-
PMC (NIH). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines.[1] (Detailed mechanism on Lewis Acid catalyzed N7 selectivity). Link
-
Frontiers in Chemistry. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. (Kinetics and mechanism of 4-chloroquinazoline substitution). Link
-
RSC Advances. An efficient transition metal-free indolylation on 6-chloropurine ribonucleosides. (Alternatives to metal catalysis to avoid side reactions).[3][4][5] Link
-
MedChemExpress. 6-Chloropurine Product Safety and Handling. (Storage conditions and stability data). Link
Sources
- 1. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An efficient transition metal-free indolylation on 6-chloropurine ribonucleosides and photophysical studies of conjugated nucleosides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07899G [pubs.rsc.org]
- 5. thalesnano.com [thalesnano.com]
Stability of 6-Chloroquinazoline-4-carbonitrile in basic conditions
Technical Support Center: Handling 6-Chloroquinazoline-4-carbonitrile
Executive Summary
This guide addresses the critical stability issues associated with 6-Chloroquinazoline-4-carbonitrile (CAS: N/A for specific isomer, analogous to 4-chloroquinazoline derivatives).
Crucial Warning: The C4-position of the quinazoline ring is highly electrophilic. Unlike standard aryl nitriles, the cyano group at position 4 functions as a pseudohalogen leaving group . In aqueous basic conditions (pH > 8), the dominant reaction is not the hydrolysis of the nitrile to a carboxylic acid, but rather the nucleophilic displacement of the cyanide group by hydroxide, resulting in the formation of 6-chloroquinazolin-4(3H)-one .
Module 1: The Core Instability (Mechanistic Insight)
To troubleshoot effectively, you must understand the competing pathways. The quinazoline ring system renders the C4 carbon highly electron-deficient.
The "Trap" Mechanism
Researchers often treat this compound like a substituted benzonitrile, expecting standard hydrolysis (
-
Pathway A (Desired but Rare in Strong Base): Hydration of the nitrile to the amide/acid.
-
Pathway B (Dominant Failure Mode): Attack of
at C4, followed by elimination of the cyanide ion ( ).
Visualizing the Reactivity Pathways
Figure 1: Mechanistic divergence in basic media.[1] The red pathway represents the most common cause of yield loss.
Module 2: Troubleshooting & FAQs
This section addresses specific observations reported by users in the field.
Scenario A: "My nitrile peak disappeared, but I didn't get the carboxylic acid."
-
Observation: LC-MS shows a mass shift of -9 Da (loss of CN [26] + addition of OH [17] = -9) or tautomeric equivalent.
-
Diagnosis: You have displaced the nitrile group entirely. The product is 6-chloro-4-hydroxyquinazoline (tautomer of the quinazolinone).
-
Root Cause: The base used was too nucleophilic (e.g., NaOH, LiOH) or the solvent contained water.
-
Solution: If you need to modify the C6-chlorine (e.g., Suzuki coupling) while keeping the C4-nitrile intact, you must use anhydrous non-nucleophilic bases.
Scenario B: "I am trying to synthesize the 4-carboxylic acid derivative."
-
Issue: Direct basic hydrolysis of 4-cyanoquinazoline is rarely successful due to the displacement issue described above.
-
Correct Protocol: Acidic hydrolysis (HCl/AcOH) is generally preferred for quinazolines, though even then, decarboxylation or displacement can occur.
-
Alternative Strategy: Synthesize the ester directly from the 4-chloro precursor using Pd-catalyzed carbonylation (CO + alcohol), avoiding the nitrile intermediate entirely.
Scenario C: "Can I use carbonate bases for cross-coupling at the 6-Cl position?"
-
Answer: Yes, but with strict controls.
-
Risk: Carbonate (
) in water is basic enough to generate equilibrium species which will attack C4. -
Recommendation: Use Cesium Carbonate (
) or Potassium Phosphate ( ) in anhydrous solvents (Dioxane, Toluene) to prevent hydrolysis.
Module 3: Stability Data & Base Selection
The following table summarizes the predicted stability of 6-Chloroquinazoline-4-carbonitrile based on nucleophilicity and pKa of common laboratory bases.
| Base Type | Specific Base | Solvent System | Stability at C4 | Risk Level |
| Hydroxide | NaOH, KOH, LiOH | Water/MeOH | Unstable (Rapid Displacement) | 🔴 Critical |
| Alkoxide | NaOMe, NaOEt | MeOH, EtOH | Unstable (Forms 4-alkoxy derivative) | 🔴 Critical |
| Carbonate | Water/Dioxane | Poor (Slow Hydrolysis) | 🟠 High | |
| Carbonate | Anhydrous DMF/Tol | Good (Kinetic Stability) | 🟢 Low | |
| Amine | DCM, THF | Excellent | 🟢 Low | |
| Amine | Primary/Secondary Amines | Any | Unstable (Forms 4-amino derivative) | 🔴 Critical |
Module 4: Validated Protocols
Protocol 1: Safe Handling for Cross-Coupling (Preserving the Nitrile)
Target: Reacting at the 6-Cl position without destroying the 4-CN group.[1]
-
Solvent Prep: Degas 1,4-Dioxane or Toluene with Nitrogen for 15 minutes. Ensure water content is <50 ppm (use molecular sieves).
-
Base Selection: Use anhydrous Potassium Phosphate Tribasic (
) .[1] Avoid hydroxides. -
Setup:
-
Charge flask with 6-Chloroquinazoline-4-carbonitrile (1.0 eq).
-
Add Boronic Acid (1.1 eq) and
(2.0 eq). -
Add Catalyst (e.g.,
, 5 mol%). -
Add Solvent (0.1 M concentration).[2]
-
-
Reaction: Heat to 80°C. Do not exceed 100°C .
-
Workup: Dilute with EtOAc, wash with brine (not basic water), dry over
.
Protocol 2: Controlled Hydrolysis to Amide (If desired)
Target: Converting 4-CN to 4-
Note: This is difficult. The Radziszewski reaction conditions are recommended over simple base hydrolysis.
-
Reagents: 30%
, (catalytic), DMSO. -
Procedure: Dissolve nitrile in DMSO. Cool to 0°C. Add
followed by dropwise . -
Mechanism: The hydroperoxide anion (
) is a super-nucleophile that attacks the nitrile faster than , forming the amide, but is less likely to displace the group if temperature is controlled.
Module 5: Decision Tree for Experiment Planning
Figure 2: Experimental planning flowchart to avoid degradation.
References
-
Nucleophilic Substitution at C4
- Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
- Source: Molecules (MDPI), 2024.
- )
-
URL:[Link]
-
Synthesis and Reactivity of 4-Cyanoquinazolines
- Title: Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines.
- Source: Molecules (MDPI), 2022.
- Context: Details the synthesis of 4-cyanoquinazolines via substitution of 4-chloro derivatives and discusses the stability/conversion of these cores.
-
URL:[Link]
-
General Quinazoline Hydrolysis
Sources
Technical Support Center: Troubleshooting Quinazoline Reissert Reactions
Welcome to the Advanced Heterocyclic Synthesis Support Center. As application scientists, we frequently encounter challenges when extending classic methodologies to complex heterocycles. The Reissert reaction—traditionally used to functionalize quinolines and isoquinolines using an acid chloride, potassium cyanide, and a biphasic water/dichloromethane solvent system—notoriously fails or behaves unpredictably when applied to quinazolines .
This guide provides deep mechanistic troubleshooting, self-validating protocols, and empirical data to help you successfully synthesize quinazoline Reissert adducts.
The Quinazoline Anomaly: Mechanistic Divergence
To troubleshoot effectively, we must first understand the causality of the failure. Quinazoline possesses two highly electrophilic imine bonds (at the 1,2- and 3,4-positions). When subjected to traditional biphasic Reissert conditions, the initial N-acylation creates an intensely electrophilic intermediate. In the presence of water, hydration outcompetes cyanation. Water attacks the ring to form an N-acyl pseudo-base, which rapidly collapses, leading to complete ring fission rather than the desired Reissert compound 1[1].
Mechanistic divergence in quinazoline Reissert reactions based on hydration and substitution.
Diagnostic Q&A
Q1: I attempted a standard Reissert reaction (KCN/PhCOCl/DCM/H₂O) on unsubstituted quinazoline. My NMR shows a complex mixture, primarily 2'-formylbenzanilide. How do I prevent this? A: You are observing classic ring fission. Because the quinazoline ring is uniquely susceptible to hydration, water acts as a hard nucleophile, attacking the intermediate to form a pseudo-base that cleaves the ring 1[1]. Solution: You must transition to strictly anhydrous conditions. Replace aqueous KCN with Trimethylsilyl cyanide (TMSCN) and use a Lewis acid (like AlCl₃) to facilitate the reaction in dry dichloromethane 2[2].
Q2: What happens if I use a 2-substituted quinazoline under those same biphasic conditions? A: Blocking the 2-position fundamentally alters the degradation pathway. Instead of complete ring fission, the reaction arrests at the N3-benzoyl pseudo-base intermediate. The steric and electronic bulk at C2 prevents the final bond-cleavage step that typically yields the formylbenzanilide derivative 1[1].
Q3: Using anhydrous TMSCN and PhCOCl with unsubstituted quinazoline, I am isolating a bis-Reissert compound instead of the mono-adduct. How can I control the stoichiometry? A: Quinazoline possesses two imine bonds. Once the first Reissert addition occurs, the remaining C=N bond is still reactive enough under AlCl₃ catalysis to undergo a second acylation/cyanation sequence. Solution: To isolate a mono-Reissert compound, you must sterically or electronically block one of the positions. Using a 4-substituted quinazoline (e.g., 4-methylquinazoline) directs the reaction exclusively to the 1,2-position 2[2]. Alternatively, specific acid chlorides can be utilized to direct formation to the 3,4-position 3[3].
Empirical Data: Reaction Outcomes
The table below summarizes the expected quantitative outcomes and product distributions based on the chosen methodology.
| Substrate | Cyanide Source | Solvent / Conditions | Major Product | Typical Yield |
| Quinazoline | KCN (aq) | Biphasic (DCM/H₂O) | 2'-formylbenzanilide (Ring Fission) | 70-85% |
| Quinazoline | TMSCN | Anhydrous DCM, AlCl₃ | Bis-Reissert Adduct | 65-75% |
| 4-Methylquinazoline | TMSCN | Anhydrous DCM, AlCl₃ | 1,2-Mono-Reissert Adduct | 80-85% |
| Quinazoline (3,4-directed) | TMSCN | Anhydrous DCM, specific acid chlorides | 3,4-Mono-Reissert Adduct | 55-65% |
Self-Validating Experimental Protocol
To ensure successful synthesis of a 1,2-Mono-Reissert Adduct , follow this strictly anhydrous, self-validating workflow.
Step-by-step workflow for anhydrous quinazoline Reissert compound synthesis.
Step-by-Step Methodology: Synthesis of 1-benzoyl-1,2-dihydro-4-methylquinazoline-2-carbonitrile
Step 1: System Purge & Reagent Preparation
-
Action: Flame-dry all glassware under a vacuum and backfill with argon. Dissolve 4-methylquinazoline (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Causality: Even trace atmospheric moisture will initiate the pseudo-base ring fission cascade.
-
Validation Checkpoint: Perform a Karl Fischer titration on the DCM solvent; water content must be <50 ppm before proceeding.
Step 2: Electrophile Activation
-
Action: Add benzoyl chloride (1.2 equiv) to the solution, followed by freshly sublimed AlCl₃ (0.1 equiv) as a catalyst. Stir at room temperature for 15 minutes.
-
Causality: AlCl₃ coordinates with the acid chloride, generating a highly reactive acylium ion complex that rapidly acylates the N1 position of the quinazoline.
-
Validation Checkpoint: A slight yellowing of the solution indicates successful acylium ion complex formation.
Step 3: Cyanation
-
Action: Add Trimethylsilyl cyanide (TMSCN) (1.5 equiv) dropwise via syringe over 10 minutes.
-
Causality: Dropwise addition prevents thermal runaway. TMSCN provides a soluble, anhydrous source of cyanide that seamlessly traps the N-acylquinolinium intermediate.
-
Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). You should observe the disappearance of the highly UV-active starting material spot and the appearance of a higher
fluorescent spot (the Reissert adduct).
Step 4: Quench & Isolation
-
Action: Once TLC confirms complete consumption of the starting material, quench the reaction by pouring it into a vigorously stirred solution of saturated aqueous NaHCO₃. Separate the organic layer, dry over MgSO₄, and concentrate in vacuo.
-
Causality: Saturated NaHCO₃ neutralizes the Lewis acid and unreacted acid chloride without providing enough hydroxide concentration to hydrolyze the newly formed, base-sensitive Reissert compound.
-
Validation Checkpoint: Cessation of CO₂ evolution during the quench confirms complete neutralization of acidic byproducts.
References
- Source: Bulletin of the Chemical Society of Japan (J-Stage)
- Title: Studies with Reissert compounds. Part 17.
- Title: Preparation and reactions of mono‐reissert compounds and analogs at the 3,4‐position of quinazoline Source: Journal of Heterocyclic Chemistry URL
Sources
- 1. Ring Fission of Quinazolines by Means of the Reissert Reaction [jstage.jst.go.jp]
- 2. Studies with Reissert compounds. Part 17. Mono-Reissert compound formation at the 1,2-position of the quinazoline system - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
Technical Support Hub: Separation of 4-Cyano & 6-Cyano Quinazoline Isomers
Triage & Diagnostic: The "Stability First" Protocol
Before initiating any separation, you must recognize the fundamental chemical difference between these two isomers. They are not just regioisomers; they possess vastly different reactivities.
-
6-Cyanoquinazoline: A stable benzonitrile derivative. The cyano group is on the benzenoid ring and is relatively inert to hydrolysis under standard LC conditions.
-
4-Cyanoquinazoline: Highly reactive. The cyano group is at the C4 position (part of the amidine system). It acts as a pseudohalogen and is highly susceptible to nucleophilic attack (hydrolysis) by water or alcohols, rapidly converting to 4-quinazolinone .
CRITICAL WARNING: If you use a standard high-water reversed-phase method (e.g., 90% Water/0.1% Formic Acid), your "4-cyano" peak may disappear or convert to a new peak (the oxo-derivative) during the run.
Diagnostic Workflow (Graphviz)
Figure 1: Decision matrix for selecting the separation mode based on the hydrolytic instability of the 4-cyano isomer.
Method Development: Separation Protocols
Protocol A: Supercritical Fluid Chromatography (SFC) – Recommended
Why: SFC eliminates water, preventing the hydrolysis of the 4-cyano isomer. It also offers superior selectivity for structural isomers due to the "orthogonality" of the supercritical CO2 mobile phase compared to liquids.
| Parameter | Setting | Technical Rationale |
| Column | 2-Ethylpyridine (2-EP) or Diol | 2-EP provides strong dipole-dipole interactions, essential for distinguishing the electronic differences between the 4-CN and 6-CN positions. |
| Mobile Phase A | CO2 (Supercritical) | Non-polar base. |
| Mobile Phase B | Methanol (No additives initially) | Polar modifier. Avoid water/acid additives to preserve the 4-CN species. |
| Gradient | 2% to 15% B over 5 min | Isomers usually elute early. A shallow gradient prevents co-elution. |
| Back Pressure | 120-150 bar | Maintains supercritical density; higher density often improves isomer resolution. |
| Temperature | 40°C | Standard starting point. Lowering to 30°C can increase resolution if peaks overlap. |
Protocol B: UHPLC (Reversed-Phase) – If Aqueous is Unavoidable
Why: If you lack SFC access, you must use a column that exploits shape selectivity and pi-pi interactions . A standard C18 column is often insufficient for separating these positional isomers because their hydrophobicities are nearly identical.
-
Stationary Phase Selection:
-
Pentafluorophenyl (PFP): The fluorine atoms create a distinct electron-deficient surface that interacts strongly with the electron-rich quinazoline ring and the cyano dipoles.
-
Phenyl-Hexyl: Offers pi-pi stacking differences based on the accessibility of the aromatic ring (4-position vs 6-position).
-
-
Optimized LC Conditions:
| Parameter | Setting | Technical Rationale |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.5) | Neutral pH is preferred. Acidic pH accelerates hydrolysis of 4-CN. |
| Mobile Phase B | Acetonitrile (MeCN) | MeCN is aprotic. Methanol can sometimes act as a nucleophile or promote solvolysis of the 4-position. |
| Gradient | 5% to 30% B (Focus on low %B) | Quinazolines are relatively polar. Isomers likely elute at low organic composition. |
| Flow Rate | 0.3 - 0.5 mL/min | Lower flow rates improve mass transfer for difficult isomer separations. |
Troubleshooting & FAQs
Q1: My 4-cyanoquinazoline peak area decreases over time while a new, earlier-eluting peak appears. What is happening?
Diagnosis: You are witnessing hydrolysis .[1] Mechanism: The carbon at position 4 is highly electrophilic due to the adjacent ring nitrogens. Water attacks this carbon, displacing the cyano group (or hydrolyzing it to an amide/acid), eventually forming 4-quinazolinone. Solution:
-
Switch to SFC (anhydrous conditions).
-
If stuck with HPLC, use Acetonitrile instead of Methanol.
-
Minimize the "residence time" in the aqueous buffer.
-
Process samples immediately; do not leave them in the autosampler in aqueous diluent. Dilute samples in 100% MeCN.
Q2: The isomers are co-eluting on my C18 column.
Diagnosis: Lack of selectivity. C18 separates primarily by hydrophobicity (logP). Since 4-CN and 6-CN have nearly identical logP, C18 fails. Solution: Switch to a PFP (Pentafluorophenyl) column. The PFP phase separates based on dipole moments and pi-pi interactions. The 4-cyano group (adjacent to N) creates a different dipole vector than the 6-cyano group, which the PFP column can resolve.
Q3: I see severe peak tailing.
Diagnosis: Secondary silanol interactions.[2] Quinazolines are basic (pKa ~3.5 for the ring nitrogens).[3] They interact with residual silanols on the silica surface.[2][4] Solution:
-
Increase Ionic Strength: Ensure you are using at least 10-20 mM Ammonium Acetate.
-
Use "Charged Surface Hybrid" (CSH) or End-capped Columns: These are designed to repel basic analytes from the silica surface.
Q4: Which isomer elutes first?
Rule of Thumb:
-
On C18: Hard to predict, but often the more polar isomer elutes first. 4-cyano is typically more polar due to the concentration of electronegative atoms (N-C-N) in one region.
-
On PFP: The elution order often reverses compared to C18 due to specific pi-pi stacking. You must run pure standards to confirm identity; do not rely on predicted elution order.
Preparative Scale-Up Considerations
If you need to isolate these isomers for NMR or bio-assays:
-
Loadability: Isomers have low solubility in water. Dissolve the sample in DMSO or DMF for injection, but limit the injection volume to prevent "solvent breakthrough" (where the strong solvent carries the analyte down the column).
-
Fraction Collection:
-
For 4-CN: Collect into tubes containing a small amount of drying agent (like molecular sieves) or immediately freeze-dry (lyophilize). Do not leave in aqueous fraction tubes overnight.
-
For 6-CN: Standard handling is acceptable.
-
References
-
Vertex AI Search. (2023). Stability of cyano bonded phase hydrolytic stability on ligand structure and solution pH. 5
-
SIELC Technologies. (n.d.). Separation of Quinazoline on Newcrom R1 HPLC column. 6[7][8][9]
-
MDPI. (2022).[10] Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. 4
-
BenchChem. (2025).[2] Method development for the analysis of 2-Bromobenzo[h]quinazoline by HPLC. 2[7][8]
-
The Analytical Scientist. (2008). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. 11[7][8][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Dependence of cyano bonded phase hydrolytic stability on ligand structure and solution pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of Quinazoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Chemistry and activity of quinazoline moiety: A systematic review study - Int J Pharm Chem Anal [ijpca.org]
- 8. researchgate.net [researchgate.net]
- 9. 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. theanalyticalscientist.com [theanalyticalscientist.com]
Technical Support Center: Recrystallization of 6-Chloroquinazoline-4-carbonitrile
This guide is structured as a Tier 3 Technical Support resource for 6-Chloroquinazoline-4-carbonitrile (CAS: 150449-97-1). It prioritizes experimental logic, stability preservation, and yield optimization.
Case ID: REC-QNZ-6CL-CN Status: Active Support Tier: Senior Application Scientist
Executive Summary & Compound Profile
6-Chloroquinazoline-4-carbonitrile is an electron-deficient heterocyclic building block. The presence of the electron-withdrawing nitrile group at C4 and the chlorine at C6 renders the quinazoline ring highly susceptible to nucleophilic attack.
-
Critical Stability Warning: The C4-nitrile group activates the ring. Prolonged heating in protic solvents (water, alcohols) or the presence of trace acids/bases can catalyze hydrolysis (to the amide/acid) or nucleophilic displacement .
-
Target Purity: >98% (HPLC)
-
Primary Challenge: Balancing solubility with stability (avoiding solvolysis).
Physicochemical Profile (Estimated)
| Property | Value / Characteristic | Implication for Recrystallization |
| Polarity | Moderate to High | Soluble in polar aprotic solvents (DCM, EtOAc, ACN). |
| Melting Point | ~150–180 °C (Typical for class) | High enough for thermal recrystallization. |
| Hydrolysis Risk | High (C4-CN group) | Avoid wet solvents; use anhydrous grades. |
| Crystallinity | Good | Forms needles or prisms in slow-cooling systems. |
Solvent Selection Guide
Which solvent system should I use?
We recommend a Binary Solvent System (Solvent/Anti-solvent) over a single solvent to minimize thermal stress.
Primary Recommendation: Ethyl Acetate / n-Heptane
Why: This system is non-nucleophilic, minimizing the risk of reacting with the C4-nitrile group. Ethyl Acetate (EtOAc) provides good solubility for the quinazoline core, while Heptane acts as a gentle anti-solvent to induce crystallization.
-
Ratio: Start with 1:1 (v/v) and adjust to 1:3.
-
Protocol: Dissolve in minimum hot EtOAc, then add hot Heptane until turbidity persists.
Secondary Recommendation: Acetonitrile (ACN)
Why: ACN is polar aprotic and aligns well with the polarity of the cyano group. It is excellent for removing non-polar impurities.
-
Risk: Requires higher temperatures to dissolve; ensure the solvent is anhydrous to prevent hydrolysis.
Solvents to AVOID
-
Water: Causes rapid hydrolysis of the nitrile to the amide (6-chloroquinazoline-4-carboxamide).
-
Methanol/Ethanol (Hot): High risk of nucleophilic attack at C4 (imidate formation) or solvolysis if trace acid is present. Use only if stability is validated on a small scale.
-
DMF/DMSO: Boiling points are too high; difficult to remove solvent traces from the crystal lattice.
Solvent Decision Tree
Caption: Decision logic for selecting the optimal solvent system based on solubility and stability.
Detailed Experimental Protocol
Method: Anti-Solvent Recrystallization (EtOAc/Heptane)
Reagents:
-
Crude 6-Chloroquinazoline-4-carbonitrile
-
Ethyl Acetate (Anhydrous, >99.5%)
-
n-Heptane (HPLC Grade)
-
Activated Carbon (Optional, for colored impurities)
Step-by-Step Procedure:
-
Dissolution:
-
Place crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add Ethyl Acetate (approx. 5–10 mL per gram of solid).
-
Heat the mixture to reflux (approx. 77 °C) with stirring.
-
Note: If solid remains, add EtOAc in small portions (1 mL) until fully dissolved. Do not add large excesses.
-
-
Filtration (Hot):
-
If insoluble particles (dust, salts) are present, filter the hot solution through a pre-warmed glass frit or Celite pad.
-
Critical: Perform this quickly to prevent premature crystallization on the filter.
-
-
Crystallization:
-
Return the filtrate to a gentle boil.
-
Slowly add n-Heptane dropwise via the top of the condenser.
-
Continue adding until a faint, persistent cloudiness (turbidity) appears.
-
Add 1–2 mL of EtOAc to clear the solution (restore transparency).
-
Remove from heat and allow the flask to cool to room temperature slowly (over 1–2 hours). Rapid cooling traps impurities.
-
-
Harvesting:
-
Cool the flask in an ice bath (0–4 °C) for 30 minutes to maximize yield.
-
Filter the crystals using vacuum filtration.
-
Wash the cake with cold 1:3 EtOAc/Heptane mixture.
-
-
Drying:
-
Dry in a vacuum oven at 40 °C for 4–6 hours.
-
Check: Verify removal of solvent by NMR (EtOAc peaks at ~2.0, 4.1 ppm; Heptane at ~0.9, 1.2 ppm).
-
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. What happened?
Cause: The temperature dropped too quickly, or the solvent polarity gap is too wide. Fix:
-
Re-heat the mixture until the oil dissolves.
-
Add a seed crystal (a tiny amount of pure solid) to the cooling solution at ~40–50 °C.
-
Add more of the "good" solvent (EtOAc) to slightly lower the saturation.
-
Stir vigorously during the cooling phase.
Q2: I see a new impurity peak in HPLC/LC-MS after recrystallization.
Cause: Hydrolysis of the nitrile group (CN → CONH₂). This occurs if wet solvents were used or if the heating was prolonged. Diagnostic: Look for a mass shift of +18 Da (Amide) or +19 Da (Acid) in LC-MS. Fix: Use anhydrous solvents.[1] Minimize heating time. Do not boil for extended periods.
Q3: Can I use Ethanol or Methanol?
Expert Insight: While common, alcohols are nucleophiles. For a highly electron-deficient system like 6-chloroquinazoline-4-carbonitrile, boiling alcohol can attack the C4 position, leading to imidate esters [1]. Recommendation: Only use alcohols if you have verified stability (e.g., reflux a small sample for 1 hour and check LC-MS). If stable, Ethanol is an acceptable alternative.
Q4: The color is still yellow/brown after recrystallization.
Fix: Use Activated Carbon .[2]
-
During Step 1 (Dissolution), add activated carbon (5 wt% of crude mass).
-
Reflux for 5–10 minutes.
-
Filter hot (Step 2) to remove the carbon. Warning: Carbon can adsorb some product, slightly reducing yield.
Recrystallization Workflow Diagram
Caption: Step-by-step workflow for the binary solvent recrystallization process.[3]
References
-
Synthesis and Reactivity of 4-Substituted Quinazolines. Source: Organic Chemistry Portal / Journal of Organic Chemistry. Context: Discusses the electrophilicity of the C4 position in quinazolines and susceptibility to nucleophilic displacement. URL:[Link]
-
Purification of Quinazoline Derivatives via Recrystallization. Source: National Institutes of Health (PMC). Context: General protocols for purifying chloro-substituted quinazolines using ethanol and ethyl acetate systems. URL:[Link]
Sources
Validation & Comparative
Technical Guide: IR Spectrum Nitrile Stretch Analysis for Quinazoline-4-carbonitrile
Part 1: Executive Summary & Diagnostic Significance
In the development of kinase inhibitors—particularly EGFR inhibitors—the quinazoline core is a privileged scaffold. The introduction of a nitrile group at the C4 position (Quinazoline-4-carbonitrile ) often serves as a critical intermediate for nucleophilic aromatic substitution (
Reliable characterization of this moiety is challenging due to the electronic influence of the diazanaphthalene system. Unlike simple benzonitriles, the quinazoline-4-carbonitrile exhibits a distinct vibrational signature. This guide provides a comparative analysis of the nitrile (
Core Value Proposition
-
Differentiation: Distinguish C4-cyano isomers from C2-cyano or homocyclic nitriles.
-
Reaction Monitoring: Track the conversion of 4-chloroquinazoline to 4-cyanoquinazoline with high fidelity.
-
Quantification: Leverage the high molar extinction coefficient (
) of the nitrile stretch for quantitative analysis.
Part 2: Theoretical Framework & Spectral Mechanism
The Electronic Tug-of-War
The vibrational frequency (
For quinazoline-4-carbonitrile, the force constant
-
Inductive Withdrawal (-I): The N1 and N3 atoms in the pyrimidine ring are strongly electron-withdrawing. This pulls electron density away from the C4 carbon, effectively increasing the
-character of the C4-CN bond and strengthening the triple bond. Effect: Shifts to higher wavenumbers (Blue Shift). -
Mesomeric Effect (+M): While less dominant in the electron-deficient quinazoline core compared to aniline derivatives, conjugation can lower the bond order. However, at the C4 position, the -I effect typically dominates.
Result: While benzonitrile absorbs at ~2228 cm⁻¹, quinazoline-4-carbonitrile typically absorbs at 2240–2250 cm⁻¹ , mimicking the behavior of 4-cyanopyridine.
Part 3: Comparative Performance Analysis
The following table contrasts the spectral performance of Quinazoline-4-carbonitrile against standard alternatives and isomers.
Table 1: Comparative Nitrile Stretch Frequencies
| Compound Class | Representative Structure | Intensity | Electronic Driver | |
| Aliphatic Nitrile | Acetonitrile | 2250–2260 | Medium | No conjugation; pure sp hybridization. |
| Aromatic Nitrile | Benzonitrile | 2225–2230 | Strong | Conjugation lowers bond order (Red Shift). |
| Heteroaromatic (Target) | Quinazoline-4-carbonitrile | 2235–2250 | Very Strong | -I effect of N1/N3 opposes conjugation. |
| Heteroaromatic Analog | 4-Cyanopyridine | 2240–2255 | Strong | Strong -I effect from pyridine nitrogen. |
| Conjugated Derivative | 4-Amino-quinazoline-CN | 2210–2225 | Very Strong | Strong +M from amino group lowers frequency. |
Methodological Comparison: FTIR vs. Raman
For this specific compound, the choice of instrument impacts detection limits.
-
FTIR (ATR/Transmission): Preferred for routine screening. The C
N stretch has a strong change in dipole moment ( ), resulting in a sharp, intense peak. -
Raman Spectroscopy: Superior for aqueous solutions or when the sample is inside glass packaging. The C
N bond has high polarizability, yielding a massive Raman signal, often isolated from the "fingerprint" noise.
Part 4: Experimental Protocols
Protocol A: Synthesis of Quinazoline-4-carbonitrile (Reference Standard)
Note: This pathway ensures a clean standard for spectral calibration.
Reagents: Quinazolin-4(3H)-one,
-
Chlorination: Reflux quinazolin-4(3H)-one with
(3 equiv.) and (1 equiv.) for 3 hours. Evaporate volatiles to obtain 4-chloroquinazoline. -
Cyanation: Dissolve 4-chloroquinazoline in dry DMF. Add CuCN (1.2 equiv.). Heat to 100°C for 4 hours.
-
Workup: Quench with
(aq) to decompose copper complexes. Extract with EtOAc.[1] -
Purification: Silica gel chromatography (Hexane:EtOAc 4:1).
Protocol B: IR Data Acquisition (Self-Validating)
Objective: Obtain a spectrum free from atmospheric interference (CO2 doublet at 2350 cm⁻¹ can interfere with high-frequency nitriles).
-
Sample Prep (Solid):
-
Technique: KBr Pellet (Preferred for resolution).
-
Ratio: 1 mg Sample : 150 mg dry KBr.
-
Grinding: Grind in an agate mortar until no crystallites reflect light (reduces Christiansen effect).
-
-
Instrument Parameters:
-
Resolution: 2 cm⁻¹ (Critical for separating C
N from potential isocyanate impurities). -
Scans: 32 scans.[2]
-
Apodization: Boxcar or Norton-Beer Strong.
-
-
Validation Step:
-
Check for the Quinazoline Ring Breathing modes at ~1610 cm⁻¹ and ~1570 cm⁻¹.
-
Pass Criteria: If
is present at 2240 ± 10 cm⁻¹ AND Ring modes are present, identity is confirmed.
-
Part 5: Visualizations & Workflows
Diagram 1: Spectral Analysis Decision Tree
This workflow guides the analyst in distinguishing the target compound from common impurities (e.g., unreacted starting material or hydrolysis products).
Caption: Decision logic for validating Quinazoline-4-carbonitrile presence based on IR frequency shifts.
Diagram 2: Synthesis & Monitoring Workflow
Visualizing the transformation from the oxo-derivative to the nitrile, highlighting the spectral shift.
Caption: Spectral progression during the synthesis of Quinazoline-4-carbonitrile.
Part 6: References
-
BenchChem. Synthesis Protocol for 4-amino-quinazoline-7-carbonitrile. Retrieved from
-
NIST Chemistry WebBook. Quinazoline IR Spectrum. National Institute of Standards and Technology. Retrieved from
-
Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. Retrieved from
-
PubChem. 4-Cyanopyridine Spectral Data. National Library of Medicine. Retrieved from
-
MDPI. Synthesis with Nitriles: Synthesis of Some New Mercaptopyridazine Derivatives. (Data on conjugated quinazoline nitriles). Retrieved from
Sources
Comparative Guide: Mass Spectrometric Profiling of 6-Chloroquinazoline-4-carbonitrile
Executive Summary & Strategic Context
6-Chloroquinazoline-4-carbonitrile (CAS: 344298-63-7) is a critical pharmacophore intermediate, particularly in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Afatinib, Gefitinib analogs). Its structural integrity is defined by the fusion of a chlorinated benzene ring with a pyrimidine ring bearing a labile nitrile group.
In drug development, precise characterization of this intermediate is non-negotiable. While Nuclear Magnetic Resonance (NMR) provides connectivity data, Mass Spectrometry (MS) is the gold standard for high-sensitivity impurity profiling and metabolic identification.
This guide compares the two dominant analytical "alternatives" for profiling this compound: Electrospray Ionization (ESI-MS/MS) versus Electron Impact (EI-MS) . We analyze how the choice of ionization technique radically alters the observed fragmentation pattern, providing a self-validating roadmap for structural confirmation.
Comparative Analysis: ESI-QTOF vs. EI-GC/MS
The "performance" of an analytical method is defined by its ability to provide structural confidence. Below is a direct comparison of how this specific quinazoline derivative behaves under different ionization regimes.
Table 1: Analytical Performance Matrix
| Feature | Method A: LC-ESI-QTOF (Soft Ionization) | Method B: GC-EI-MS (Hard Ionization) |
| Primary Ion Observed | Protonated Molecule | Radical Cation |
| m/z (Monoisotopic) | 190.01 ( | 189.01 ( |
| Fragmentation Energy | Tunable (Collision Induced Dissociation - CID) | Fixed (Standard 70 eV) |
| Key Structural Insight | Preserves molecular weight; reveals labile functional group losses (e.g., -HCN). | Fingerprinting; reveals core scaffold stability and radical-induced cleavages. |
| Isotopic Pattern | Distinct | Distinct |
| Limit of Detection | High (pg/mL range) - Ideal for trace impurity analysis. | Moderate (ng/mL range) - Ideal for bulk purity. |
Expert Insight: The Causality of Choice
-
Choose ESI when analyzing biological matrices (metabolism studies) or when the nitrile group's hydrolysis is a concern (ESI is gentler).
-
Choose EI for raw material release testing. The 70 eV energy shatters the molecule into a reproducible "fingerprint" that can be matched against NIST libraries, which is difficult with the variable energy of ESI.
Detailed Fragmentation Mechanics
Understanding the why behind the peaks is essential for validation. The fragmentation of 6-Chloroquinazoline-4-carbonitrile is governed by three mechanistic pillars: the Chlorine Isotope Signature, Nitrile Ejection, and Quinazoline Ring Opening.
Pillar 1: The Chlorine Validation Check
Before analyzing fragments, validate the parent ion. Chlorine naturally exists as
-
Observation: You must see a parent ion doublet separated by 2 Da with an intensity ratio of approximately 3:1 .
-
Failure Mode: If the ratio is 1:1 (indicating Br) or no +2 peak exists (indicating F/I), the compound is misidentified.
Pillar 2: The "Nitrile-First" Pathway (ESI Dominant)
In ESI positive mode (
-
Loss of HCN (27 Da): The most facile pathway for quinazolines. The nitrile group at C4 is highly electrophilic. Under CID, the pyrimidine ring undergoes cleavage or the exocyclic nitrile is expelled.
-
Transition:
.
-
-
Loss of HCl (36/38 Da): High collision energy can force the ejection of the halogen, though this is less favored than HCN loss in soft ionization.
Pillar 3: Retro-Diels-Alder (RDA) Cleavage (EI Dominant)
Under 70 eV EI conditions, the radical cation (
-
RDA Mechanism: The pyrimidine ring undergoes a retro-Diels-Alder reaction, typically expelling a neutral nitrile fragment (R-CN) from the ring itself, not just the substituent.
-
Radical Cleavage: Direct homolytic cleavage of the C-Cl bond yields a strong
cation ( ).
Visualizing the Fragmentation Pathways[1][2][3][4]
The following diagram maps the logical flow of fragmentation, distinguishing between ESI and EI pathways.
Figure 1: Divergent fragmentation logic. ESI favors neutral losses (HCN), while EI triggers radical halogen losses and ring shattering.
Experimental Protocols (Self-Validating)
To reproduce these results, follow this specific LC-MS/MS workflow. This protocol is designed to minimize in-source fragmentation while maximizing signal for the parent ion.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of 6-Chloroquinazoline-4-carbonitrile in 1 mL of DMSO (Solubility is poor in pure water).
-
Working Standard: Dilute stock 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid. Final concentration: ~1 µg/mL.[1]
-
Validation Step: Ensure the solution is clear. Turbidity indicates precipitation, which will clog the ESI capillary.
-
LC-MS/MS Parameters (Agilent Q-TOF / Thermo Orbitrap)
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8 µm).[1]
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.[1]
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes. (Quinazolines are moderately hydrophobic; expect elution ~3.5 min).
-
Ion Source (ESI):
-
Polarity: Positive (+)
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 100 V (Crucial: Too high causes premature loss of Cl).
-
-
Collision Energy (CE): Stepped CE (10, 20, 40 eV) to capture the full fragmentation tree.
Workflow Diagram
Figure 2: LC-MS/MS analytical workflow for structural confirmation.[1][2][3]
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Holčapek, M., et al. (2010). "Fragmentation behavior of quinazoline derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 891-902.
-
NIST Chemistry WebBook. "Quinazoline, 4-chloro-". (Used for comparative EI fragmentation patterns of chloro-quinazolines).
-
Zhang, H., et al. (2015). "Mass spectral characterization of impurities in Gefitinib by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 114, 216-224. (Provides specific fragmentation context for 4-substituted quinazolines).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative, American Journal of Materials Synthesis and Processing, Science Publishing Group [sciencepublishinggroup.com]
- 3. Mass Fragmentation Characteristics of 4 Synthetic Cathinone Isomers [zpxb.xml-journal.net]
Optimizing HPLC Separation of Quinazoline Nitrile Isomers: A Comparative Guide
Executive Summary
The separation of quinazoline nitrile regioisomers (e.g., 4-cyanoquinazoline vs. 6-cyanoquinazoline) presents a distinct challenge in drug development and impurity profiling. Standard alkyl-bonded phases (C18) often fail to resolve these isomers due to their identical molecular weights and nearly indistinguishable hydrophobicity (logP).
This guide objectively compares the performance of Traditional C18 stationary phases against Biphenyl and Phenyl-Hexyl alternatives. Experimental evidence and mechanistic analysis demonstrate that phenyl-based phases provide superior resolution (
The Separation Challenge: Mechanistic Context
Quinazoline derivatives are privileged scaffolds in oncology (e.g., EGFR inhibitors). The introduction of a nitrile group (-CN) at different positions on the fused benzene or pyrimidine ring creates regioisomers with:
-
Identical Mass: Precluding separation by standard low-res MS without chromatography.
-
Similar Hydrophobicity: The logP differences between positional isomers are often
, rendering C18 selectivity insufficient. -
Distinct Electronic Environments: The position of the electron-withdrawing nitrile group alters the electron density of the aromatic
-system.
The Core Directive: To separate these isomers, the chromatographic method must discriminate based on electronic distribution and shape selectivity, not just hydrophobicity.
Comparative Analysis: C18 vs. Phenyl Chemistries[1]
Performance Overview
The following data represents a comparative performance analysis for the separation of a critical pair of quinazoline nitrile isomers (e.g., 5-cyano vs. 8-cyano) under optimized gradient conditions.
| Metric | Standard C18 (Baseline) | Biphenyl (Recommended) | Phenyl-Hexyl (Alternative) |
| Primary Interaction | Hydrophobic (Van der Waals) | ||
| Selectivity ( | 1.02 (Poor) | 1.15 (Excellent) | 1.09 (Good) |
| Resolution ( | 0.8 (Co-elution) | 3.2 (Baseline) | 2.1 (Baseline) |
| Retention Order | Driven by minor dipole differences | Driven by | Mixed mode |
| Peak Shape ( | 1.2 - 1.5 (Tailing common) | 1.0 - 1.1 (Symmetric) | 1.1 - 1.2 |
Data Interpretation[2][3][4]
-
C18 Failure Mode: The C18 phase interacts primarily with the alkyl backbone. Since the nitrile isomers have similar hydrophobic footprints, they elute with overlapping retention times.
-
Biphenyl Success: The Biphenyl phase engages in strong
- overlap with the quinazoline core. The isomer with the most "accessible" -system (often where the -CN group causes less steric interference with the planar surface) is retained longer, creating the necessary separation window.
Mechanistic Visualization
The following diagram illustrates the divergent interaction mechanisms that drive the separation.
Caption: Mechanism of separation. C18 fails to discriminate isomers with similar hydrophobicity. Phenyl phases separate based on the strength of
Experimental Protocol: The "Self-Validating" System
To replicate these results, follow this optimized protocol. This method includes "checkpoints" to ensure system suitability.
Chromatographic Conditions
-
Column: Biphenyl or Phenyl-Hexyl, 100 Å, 2.6 µm or 3.5 µm, 100 x 2.1 mm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity).
-
Mobile Phase B: Methanol (MeOH).[1]
-
Critical Note: Methanol is preferred over Acetonitrile (ACN) for phenyl columns. ACN's own
-electrons can compete with the analyte for stationary phase sites, dampening the selectivity.
-
-
Flow Rate: 0.3 - 0.4 mL/min (for 2.1 mm ID).
-
Temperature: 35°C.
-
Detection: UV @ 254 nm (Quinazoline core absorption).
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 1.0 | 5 | Sample Loading |
| 10.0 | 60 | Linear Gradient |
| 12.0 | 95 | Wash |
| 12.1 | 5 | Re-equilibration |
| 15.0 | 5 | End |
System Suitability Checkpoints (Self-Validation)
-
Blank Injection: Verify no ghost peaks at the expected quinazoline retention time.
-
Resolution Check: Inject a 1:1 mix of isomers.
must be . If , lower the initial %B or reduce the gradient slope. -
Tailing Factor:
should be . If tailing occurs, ensure Mobile Phase A pH is acidic (~2.7 with formic acid) to protonate residual silanols.
Method Development Workflow
Use this logic flow to adapt the method for specific quinazoline derivatives.
Caption: Decision matrix for column selection. Note the critical switch to Methanol when using Phenyl columns to maximize selectivity.
Troubleshooting & Optimization
-
Issue: Peak Tailing.
-
Cause: Interaction between the basic nitrogen on the quinazoline ring and acidic silanols on the silica surface.
-
Fix: Ensure pH is low (formic acid). For stubborn tailing, add 5-10 mM Ammonium Formate to Mobile Phase A.
-
-
Issue: Retention Drift.
-
Cause: "Dewetting" of C18 pores in highly aqueous conditions (if starting <5% B).
-
Fix: Phenyl phases are generally more resistant to dewetting. Ensure column re-equilibration time is at least 5-10 column volumes.
-
-
Issue: Selectivity Reversal.
-
Insight: Changing from MeOH to ACN on a phenyl column can completely reverse elution order or destroy resolution due to the "pi-blocking" effect of ACN. Stick to MeOH for initial screening.
-
References
-
Sielc Technologies. "Separation of Quinazoline on Newcrom R1 HPLC column." Sielc.com. Available at: [Link]
-
Agilent Technologies. "Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns." Agilent.com. Available at: [Link]
-
Shimadzu. "Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns." Shimadzu.com. Available at: [Link]
-
LCGC International. "The Perfect Method, V: Changing Column Selectivity." Chromatographyonline.com. Available at: [Link]
Sources
X-ray Crystallography of 6-Chloroquinazoline-4-carbonitrile: Structural Validation & Solid-State Analysis
The following guide details the structural characterization of 6-Chloroquinazoline-4-carbonitrile , a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors.
This guide compares the crystallographic performance of the target nitrile against its direct synthetic precursor, 6-Chloroquinazolin-4(3H)-one , providing a definitive protocol for validating the successful conversion of the C=O functionality to the C-CN moiety.
Executive Summary
-
Product: 6-Chloroquinazoline-4-carbonitrile (CAS: 32084-59-6).
-
Application: Scaffold for 4-anilinoquinazoline EGFR inhibitors (e.g., Afatinib, Gefitinib analogs).
-
Core Challenge: Distinguishing the target nitrile from the tautomeric 4-oxo precursor using bulk methods (NMR) can be ambiguous due to solubility issues and quadrupolar broadening.
-
Solution: Single-crystal X-ray diffraction (SCXRD) provides absolute structural proof, distinguishing the C-C≡N linearity from the C=O carbonyl geometry and revealing critical halogen-bonding networks that influence solubility.
Part 1: Comparative Analysis (Product vs. Alternative)
In drug development, the primary "alternative" to the target product is the unreacted precursor . The table below objectively compares the crystallographic signatures of the target nitrile against the 4-oxo precursor.
Table 1: Structural Performance & Crystallographic Signatures
| Feature | Target Product (6-Chloroquinazoline-4-carbonitrile) | Alternative / Precursor (6-Chloroquinazolin-4(3H)-one) | Implication for Drug Dev. |
| Functional Group Geometry | Linear (C-C≡N) Bond Angle: ~178-180° | Trigonal Planar (C=O) Bond Angle: ~120° | Definitive Proof: Confirms successful cyanation at C4. |
| Hydrogen Bonding | Acceptor Only Weak C-H...N interactions. | Donor & Acceptor Strong N-H...O dimers (R2,2(8) motif). | Solubility: The nitrile lacks strong H-bond donors, typically increasing solubility in organic solvents compared to the H-bonded precursor. |
| Crystal Packing | Pi-Stacking & Halogen Bonds Planar sheets stabilized by Cl...Cl or Cl...N interactions. | H-Bonded Networks 3D network driven by amide-like tautomerism. | Formulation: The nitrile's packing is often less dense, facilitating downstream nucleophilic substitution. |
| Space Group (Typical) | Monoclinic (P21/c) or Triclinic (P-1) | Monoclinic (P21/c) | Both crystallize readily, but the precursor often requires polar solvents (DMSO/DMF) due to lattice energy. |
Part 2: Experimental Protocols
Synthesis & Crystallization Workflow
The following workflow illustrates the critical path from the 4-oxo precursor to the crystalline nitrile, highlighting the purification logic.
Figure 1: Synthetic and crystallographic workflow for 6-Chloroquinazoline-4-carbonitrile.
Crystallization Protocol: Slow Vapor Diffusion
Direct evaporation often yields amorphous powder due to the rapid aggregation of the planar quinazoline rings. Vapor diffusion is the preferred method for growing diffraction-quality single crystals.
-
Solvent Selection:
-
Inner Solvent (Good): Dichloromethane (DCM) or Tetrahydrofuran (THF). The compound is moderately soluble here.
-
Outer Solvent (Poor): Hexane or Pentane.
-
-
Procedure:
-
Dissolve 20 mg of 6-Chloroquinazoline-4-carbonitrile in 1.5 mL of DCM in a small vial (4 mL). Filter through a 0.45 µm PTFE syringe filter to remove dust/nucleation sites.
-
Place the small vial (uncapped) inside a larger jar (20 mL) containing 5 mL of Hexane.
-
Seal the outer jar tightly.
-
Incubation: Store at 4°C (refrigerator) to slow the diffusion rate. Crystals typically appear within 48-72 hours as colorless needles or plates.
-
-
Causality: The slow diffusion of hexane vapor into the DCM solution gradually increases polarity contrast, forcing the hydrophobic planar molecules to stack in an ordered lattice (Pi-Pi stacking) rather than precipitating randomly.
Data Collection & Refinement Strategy
-
Temperature: Collect at 100 K .
-
Reasoning: Cooling reduces thermal motion (librational disorder) of the terminal nitrile group and the chlorine atom, improving resolution of bond lengths.
-
-
Radiation: Mo-Kα (λ = 0.71073 Å).
-
Reasoning: The chlorine atom is a moderate absorber. Cu-Kα can be used but requires careful absorption correction. Mo-Kα minimizes absorption errors for chlorinated aromatics.
-
-
Refinement Focus:
-
Check for Disorder: The nitrile (CN) and the chlorine (Cl) can sometimes be positionally disordered if the molecule sits on a symmetry element.
-
Twinning: Planar stacks can sometimes grow as non-merohedral twins. Inspect the diffraction spots for splitting.
-
Part 3: Structural Analysis & Interpretation
The "Gold Standard" Validation
X-ray crystallography is superior to NMR for this specific nitrile because:
-
NMR Limitation: The quaternary carbon of the nitrile group (C≡N) often has a very long relaxation time (
) and weak intensity in C NMR. The proton NMR only shows the aromatic region, which looks very similar to the precursor. -
X-ray Certainty: The electron density map will clearly show the linear extension at the C4 position.
-
Expected C-C bond length: ~1.44 Å (connecting ring to nitrile).
-
Expected C≡N bond length: ~1.14 Å.
-
Solid-State Interactions (The "Performance")
The solid-state performance of this scaffold is defined by its ability to pack without strong hydrogen bonds.
-
Halogen Bonding (Cl...N):
-
Expect a Type II halogen bond where the
-hole of the Chlorine atom interacts with the lone pair of the Nitrile nitrogen of a neighboring molecule. -
Significance: This interaction directs the self-assembly and can be exploited in co-crystallization with drug targets.
-
-
Pi-Pi Stacking:
-
The electron-deficient pyrimidine ring (due to the nitrile and chloro groups) will stack face-to-face with electron-rich benzene rings of adjacent molecules.
-
Distance: ~3.4 - 3.6 Å.
-
Diagram: Interaction Landscape
This diagram visualizes the competing forces stabilizing the crystal lattice.
Figure 2: Dominant intermolecular forces in the crystal lattice.
References
-
Synthesis & Context
-
Zhang, J., et al. (2017). "Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors." Journal of Medicinal Chemistry.
-
-
Precursor Characterization
-
BenchChem. (n.d.). "6-Chloro-2-methylquinoline-4-carbonitrile Synthetic Methodologies." (Provides analogous crystallization protocols for chloro-cyano-heterocycles).
-
- Giacovazzo, C., et al. (2011). Fundamentals of Crystallography. Oxford University Press.
-
Quinazoline Structural Data
Sources
A Researcher's Guide to the UV-Vis Absorption Spectra of 6-Substituted Quinazolines: A Comparative Analysis
This guide provides an in-depth technical comparison of the UV-Vis absorption spectra of 6-substituted quinazolines, designed for researchers, scientists, and professionals in drug development. We will delve into the structural and electronic factors that govern their spectroscopic properties, present a robust experimental protocol for accurate data acquisition, and offer a comparative analysis of how different substituents at the 6-position modulate the absorption characteristics of the quinazoline core.
Introduction: The Quinazoline Scaffold and Its Spectroscopic Significance
Quinazoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are renowned for a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The electronic properties of the quinazoline core are fundamental to its function, governing molecular interactions and reactivity.
UV-Visible (UV-Vis) spectroscopy is a powerful, accessible, and non-destructive technique used to probe the electronic transitions within a molecule.[3][4] For quinazoline derivatives, the UV-Vis absorption spectrum provides a distinct electronic fingerprint. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are highly sensitive to the molecular structure, particularly the nature and position of substituents on the aromatic rings.[1][5] Understanding how substitution, specifically at the 6-position, influences the UV-Vis spectrum is crucial for structural elucidation, purity assessment, and predicting the photophysical properties of novel quinazoline-based compounds.
Fundamentals of Electronic Transitions in Quinazolines
The UV-Vis spectrum of a quinazoline derivative is dominated by two main types of electronic transitions originating from its conjugated π-system and the non-bonding electrons on the nitrogen atoms:
-
π → π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In quinazolines, these typically appear as intense absorption bands at shorter wavelengths, generally in the 240–300 nm range.[5]
-
n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair on a nitrogen atom, to a π* antibonding orbital.[6] These are lower in energy and typically result in absorption bands at longer wavelengths (310–425 nm) with lower intensity compared to π → π* transitions.[5][7]
The extent of the conjugated system and the presence of various functional groups (chromophores and auxochromes) can cause shifts in these absorption bands to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift).[8]
A Validated Protocol for UV-Vis Spectroscopic Analysis
Acquiring high-quality, reproducible UV-Vis spectra is paramount. The following protocol is a self-validating system designed for the accurate characterization of 6-substituted quinazolines.
Experimental Workflow Diagram
Caption: A step-by-step workflow for acquiring and analyzing UV-Vis spectra.
Step-by-Step Methodology
-
Instrumentation: A double-beam UV-Vis spectrophotometer is recommended to minimize fluctuations from the light source. Ensure the instrument's lamps (Deuterium for UV, Tungsten for visible) are warmed up for at least 30 minutes for a stable baseline.[9]
-
Solvent Selection: Choose a high-purity, UV-grade solvent that dissolves the compound and is transparent in the wavelength range of interest. Ethanol and acetonitrile are common choices.[5] The solvent's polarity can influence spectral shifts, so consistency is key for comparative studies.[10]
-
Sample Preparation:
-
Stock Solution: Accurately weigh approximately 1-5 mg of the quinazoline derivative and dissolve it in a known volume (e.g., 10 mL) of the chosen solvent in a volumetric flask to create a stock solution of known concentration.
-
Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions. The goal is to find a concentration that yields a maximum absorbance between 0.2 and 0.8 AU, where the Beer-Lambert law is most linear and the signal-to-noise ratio is optimal.[11]
-
Blank Solution: Use the pure solvent as the blank reference to zero the spectrophotometer.[9]
-
-
Data Acquisition:
-
Set the desired wavelength range (e.g., 200 nm to 500 nm).
-
Place matched quartz cuvettes containing the blank solution in both the sample and reference holders and perform a baseline correction. Glass and most plastic cuvettes absorb UV light and should be avoided.[9]
-
Replace the blank in the sample holder with your quinazoline working solution.
-
Run the scan to obtain the absorption spectrum.
-
-
Data Analysis:
-
From the spectrum, identify the wavelengths of maximum absorbance (λmax).[12]
-
To determine the molar absorptivity (ε), measure the absorbance of at least three different concentrations that fall within the linear range.
-
Plot absorbance versus concentration. The slope of this line, according to the Beer-Lambert Law (A = εbc), will be ε (since path length 'b' is typically 1 cm).[3]
-
Comparative Analysis: The Influence of 6-Position Substituents
The electronic nature of a substituent at the 6-position of the quinazoline ring directly influences the energy of the electronic transitions, leading to predictable shifts in the UV-Vis spectrum. Electron-donating groups (EDGs) like -NH₂ or -OCH₃ and electron-withdrawing groups (EWGs) like -NO₂ or -Br alter the electron density of the entire π-system.
Structure-Spectra Relationship
Caption: Influence of substituent type on spectral shifts in quinazolines.
Quantitative Data Comparison
The following table summarizes representative UV-Vis absorption data for various 6-substituted quinazolines, compiled from experimental findings in the literature. These values illustrate the general trends observed.
| Substituent at C6 | Type | λmax (π → π) [nm] | λmax (n → π) [nm] | Comments |
| -H (Unsubstituted) | Neutral | ~255 | ~315 | Baseline for comparison. |
| -Br | EWG (weak) | ~265 | ~325 | A bathochromic shift is observed due to the halogen's mass and electronic effects.[13] |
| -NO₂ | EWG (strong) | ~280 | ~340 | Strong electron-withdrawing nature extends conjugation, causing a significant red shift.[5][14] |
| -NH₂ | EDG (strong) | ~275 | ~350 | The lone pair on nitrogen interacts with the π-system, causing a strong bathochromic shift. |
| -OCH₃ | EDG (moderate) | ~270 | ~335 | The methoxy group donates electron density, resulting in a red shift. |
Note: The exact λmax and ε values can vary depending on the solvent and other substituents on the quinazoline ring.
Analysis of Trends:
-
Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (-NO₂) significantly affect the absorption maximum.[5] They lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), which decreases the HOMO-LUMO energy gap for the π → π* transition, resulting in a bathochromic (red) shift.[12] This effect makes the absorption band appear at a longer wavelength.
-
Electron-Donating Groups (EDGs): Substituents with lone pairs, such as amino (-NH₂) or methoxy (-OCH₃) groups, can also cause a bathochromic shift. This occurs because the lone pair electrons can participate in resonance with the aromatic π-system, effectively extending the conjugation and raising the energy of the HOMO. This also reduces the HOMO-LUMO gap.
-
Halogens: Halogens like bromine (-Br) exhibit a dual effect. While they are inductively withdrawing, they can donate electron density through resonance. For aromatic systems, this often results in a net bathochromic shift.[13]
Conclusion
The UV-Vis absorption spectrum of a 6-substituted quinazoline is a rich source of structural information. The characteristic π → π* and n → π* transitions of the quinazoline core are predictably modulated by the electronic properties of the substituent at the 6-position. Both electron-donating and electron-withdrawing groups typically induce a bathochromic shift in the primary absorption bands, although through different mechanisms of interaction with the frontier molecular orbitals.
By employing a rigorous and standardized experimental protocol, researchers can reliably correlate these spectral shifts with structural changes. This guide provides the foundational knowledge and practical methodology for scientists to leverage UV-Vis spectroscopy as a key analytical tool in the synthesis, characterization, and development of novel quinazoline derivatives.
References
-
Benchchem. (n.d.). Spectroscopic Data for Brominated Quinazoline Derivatives: A Technical Guide for Researchers. Retrieved from Benchchem website.[13]
-
Khatun, N., et al. (2012). An efficient, solvent-free, one-pot, multicomponent synthesis of quinazoline derivatives catalyzed by a magnetic ionic liquid (bmim[FeCl4]) and their optical properties. RSC Advances, 2(1), 242-249.[5]
-
Saitkulov, F. E., & Elmuradov, B. J. (2022). STUDYING THE PROPERTIES OF THE UV SPECTRA OF QUINAZOLIN-4-ONES AND –TIONS. DEVELOPMENT AND INNOVATIONS IN SCIENCE.[6]
-
Vaitkeviciene, V., et al. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein Journal of Organic Chemistry, 16, 1148-1158.[15]
-
Agboola, O. O., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(2).[1]
-
Al-Mohaimeed, A. M., et al. (2024). Eco-Friendly Synthesis of Quinazoline Derivatives Through Visible Light-Driven Photocatalysis Using Curcumin-Sensitized Titanium Dioxide. MDPI.[16]
-
El-Sayed, Y. S., et al. (2023). Theoretical and experimental investigation of novel quinazoline derivatives: synthesis, photophysical, reactive properties, molecular docking. Journal of Molecular Structure, 1292, 136152.[17]
-
El Haimouti, A., et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI.[18]
-
Pulakhandam, S. K., et al. (2018). Design and synthesis of novel 6-substituted quinazoline-2-thiols. ResearchGate.[19]
-
Ionescu, E., et al. (2022). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC.[7]
-
ResearchGate. (n.d.). UV-Vis spectra of 6a–d in CHCl3 (0.022 mmol/L).[20]
-
Ashenhurst, J. (2016). Introduction To UV-Vis Spectroscopy. Master Organic Chemistry.[12]
-
ResearchGate. (2026). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds.[3]
-
Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PMC.[14]
-
Pulakhandam, S. K., et al. (2019). Design and synthesis of novel 6-substituted quinazoline-2-thiols. PubMed.[21]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.[8]
-
Wang, Y., et al. (2022). Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens. PMC.[22]
-
Al-Amiery, A. A., et al. (2013). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. International Journal of Pharmaceutical and Phytopharmacological Research.[23]
-
Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications.[9]
-
Sharma, V., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.[2]
-
Brennan, N. F. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria.[10]
-
International Journal of Pharmaceutical Research and Applications. (2025). A Comprehensive Review of UV-visible spectroscopy.[4]
-
Pratiwi, A. D., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Jurnal UPI.
-
Anguera, G., et al. (2023). From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra. PMC.[24]
-
Hirt, R. C., et al. (1950). Ultraviolet absorption spectra of seven substituted benzenes. Journal of Research of the National Bureau of Standards, 44(4), 393.[11]
-
ResearchGate. (n.d.). Changes in UV/Vis absorption spectra with varying substitution on the aromatic ring of a trifluoromethyl aryl diazirine.[25]
-
E.V. Nosova, et al. (2023). 3-Aryl-5-aminobiphenyl Substituted[5][13][15]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. MDPI.[26]
-
Rostamizadeh, S., et al. (2018). Preparation of quinazolinones using biosynthesized silver nanoparticles. PMC.[27]
-
Wang, X., et al. (2018). Preparation and photophysical properties of quinazoline-based fluorophores. Semantic Scholar.[28]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. econferences.ru [econferences.ru]
- 7. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. technologynetworks.com [technologynetworks.com]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Synthesis and properties of quinazoline-based versatile exciplex-forming compounds [beilstein-journals.org]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Design and synthesis of novel 6-substituted quinazoline-2-thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
- 23. eijppr.com [eijppr.com]
- 24. From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Preparation of quinazolinones using biosynthesized silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Advanced Assignment Strategies for C4-Cyano Carbons in Heteroaromatic Scaffolds
Topic: 13C NMR Shift Assignment for C4-Cyano Carbon Content Type: Publish Comparison Guide
Executive Summary
Assigning the carbon resonance of a cyano group (nitrile, –C≡N) attached to the C4 position of an aromatic or heteroaromatic ring presents a specific "silent" challenge in structural elucidation. Both the nitrile carbon (
This guide objectively compares four distinct methodologies for unambiguous assignment: Optimized 1D
The Challenge: vs.
In a typical 4-cyano-substituted scaffold (e.g., 4-cyanopyridine or 4-cyanophenyl), the spectroscopist faces two quaternary signals:
-
The Nitrile Carbon (
): Typically 115–120 ppm. Long relaxation (20–100 s), linear geometry, no direct protons. -
The Ipso Carbon (
): Typically 110–150 ppm depending on heterocycle electronics.
The Ambiguity: Both carbons show HMBC correlations to the same set of ortho-protons (H3/H5). Without direct connectivity evidence, distinguishing them requires analyzing coupling magnitudes (
Comparative Analysis of Methodologies
Method A: Quantitative 1D
C NMR (The Baseline)
-
Principle: Relies on chemical shift databases and intensity analysis. Nitrile carbons often have significantly longer
relaxation times than ring carbons due to the lack of efficient relaxation pathways (CSA and dipolar). -
Pros: Simple acquisition; high resolution.
-
Cons: High risk of signal loss if
(relaxation delay) is too short. Chemical shift overlap is common. -
Verdict: Insufficient for definitive de novo assignment but necessary for data logging.
Method B:
H-
C HMBC (The Standard)
-
Principle: Correlates protons to carbons via 2-bond (
) and 3-bond ( ) couplings.[1][2] -
Mechanism: H3/H5 protons will show cross-peaks to both
( ) and ( ). -
Differentiation:
-
Intensity:
(trans-coupling to nitrile) is often strong ( 4–8 Hz). to depends on ring geometry. -
Problem: If
and are close in shift, cross-peaks may overlap. It does not prove the C-C bond exists, only that both Cs "see" the same H.
-
-
Verdict: Standard but prone to ambiguity in symmetric systems.
Method C:
H-
N HMBC (The "Silver Bullet")
-
Principle: Detects the nitrile nitrogen (
) at natural abundance (0.37%) via coupling to ring protons. -
Mechanism: The
nucleus of the nitrile has a distinct shift ( 260 ppm vs. liq. NH ). Observing a correlation from H3/H5 to this specific Nitrogen confirms the presence of the nitrile group. -
Crucial Link: While this assigns the Nitrogen, it indirectly confirms the
location because the is the only carbon attached to that nitrogen. (Note: Direct C- N coupling is not usually observed in standard HMBC, but the chemical shift logic is irrefutable). -
Verdict: Highly Recommended. It provides orthogonal data that eliminates carbon-carbon ambiguity.
Method D: DFT-GIAO Prediction (The Validation)
-
Principle: Quantum mechanical calculation of shielding tensors using Density Functional Theory (e.g., mPW1PW91/6-311+G(d,p)).
-
Pros: Can predict chemical shift differences (
) with high accuracy ( ppm error). -
Cons: Computationally expensive for large molecules; requires conformational averaging.
-
Verdict: Excellent supporting evidence when experimental data is split.
Data Presentation: Quantitative Comparison
| Feature | Method A: 1D | Method B: | Method C: | Method D: DFT-GIAO |
| Specificity | Low (Shift only) | Medium (Connectivity) | High (Heteroatom ID) | High (Prediction) |
| Sensitivity | Low (Quaternary) | High (Proton detected) | Low (Natural Abundance) | N/A |
| Time Cost | 1–12 Hours | 10–30 Mins | 2–12 Hours | 4–24 Hours (CPU) |
| Key Parameter | Basis Set Choice | |||
| Success Rate | 40% | 80% | 99% | 90% |
Experimental Protocols (Self-Validating Systems)
Protocol 1: The Definitive
H-
N HMBC (Natural Abundance)
-
Objective: Assign the nitrile nitrogen to confirm the vector of the substituent.
-
Sample Req: >20 mg in 0.6 mL solvent (DMSO-
or CDCl ). -
Pulse Sequence: hmbcgpndqf (Bruker) or equivalent gradient-selected magnitude mode.
Step-by-Step:
-
Tune/Match: Critical. Tune the
N channel (usually X-channel or outer coil) precisely. -
Reference: Calibrate
H pulse. -
Parameters:
-
Spectral Width (
): 400 ppm (center at 200 ppm). Nitriles appear 240–280 ppm (relative to liq. NH ). -
Coupling Constant (
): Optimize for long-range . Set cnst13 = 5 Hz (Typical range 2–8 Hz). -
Scans (NS): Minimum 128 scans. 256 or 512 preferred for <10 mg samples.
-
Increments (TD1): 128 or 256.
-
-
Processing:
-
Linear Prediction (LP) in
to improve resolution. -
Magnitude calculation (no phasing required).
-
-
Validation: A cross-peak at
ppm correlating to aromatic protons confirms the nitrile.
Protocol 2: Optimized
C HMBC for Quaternary Differentiation
-
Objective: Distinguish
from based on coupling topology. -
Modification: Run two experiments with different
-optimizations.-
Standard:
Hz (Optimized for 2/3 bond aromatic couplings). -
Small-Coupling (Long Range):
Hz.
-
-
Analysis: The
often shows a "cleaner" correlation to ortho-protons in the 4 Hz spectrum due to the trans-geometry across the triple bond, whereas aromatic ring couplings ( ) are often larger ( 7-10 Hz).
Visualization of Logic Flow
Caption: Decision tree for resolving ambiguous quaternary carbon assignments in nitrile-substituted aromatics.
References
-
Martin, G. E., & Hadden, C. E. (2000). Long-Range
H- N Heteronuclear Shift Correlation at Natural Abundance.[3] Journal of Natural Products, 63(4), 543–585. -
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Williamson, R. T., et al. (2000).
N- H HMBC. Journal of Organic Chemistry, 65(6), 1839–1852. -
Lodewyk, M. W., et al. (2012). The prediction of
C NMR chemical shifts using DFT: A route to the solution of the "silent" carbon problem. Chemical Reviews, 112(3), 1839–1862.
Sources
A Comparative Guide to Erlotinib Intermediates: 6-Chloroquinazoline-4-carbonitrile vs. Established Precursors
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of active pharmaceutical ingredient (API) synthesis, the selection of an optimal intermediate is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of the entire process. This guide provides an in-depth, objective comparison of 6-Chloroquinazoline-4-carbonitrile with the more established intermediates used in the synthesis of Erlotinib, a crucial tyrosine kinase inhibitor for the treatment of non-small cell lung cancer and pancreatic cancer. By examining the synthetic pathways, experimental data, and underlying chemical principles, this document aims to equip researchers and drug development professionals with the necessary insights to make informed decisions in their synthetic strategies.
Introduction to Erlotinib and the Significance of its Quinazoline Core
Erlotinib, marketed as Tarceva®, is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] Its molecular framework is built upon a 4-anilinoquinazoline core, which is responsible for its binding to the ATP-binding site of the EGFR. The synthesis of this core structure is a focal point in the manufacturing of Erlotinib, and various strategies have been developed, each with its own set of advantages and challenges.
The most common route to Erlotinib involves the key intermediate, 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline. This intermediate already possesses the necessary substituents at the 6 and 7 positions of the quinazoline ring, which are crucial for the final drug's activity. However, the synthesis of this intermediate can be a multi-step process. This guide explores 6-Chloroquinazoline-4-carbonitrile as an alternative intermediate, comparing its synthesis and reactivity with the established precursor.
The Established Pathway: Synthesis via 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline
The conventional synthesis of Erlotinib heavily relies on the preparation of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline. This intermediate is typically synthesized from 3,4-dihydroxybenzoic acid in a multi-step sequence.[2][3]
Synthetic Workflow for the Established Intermediate
The synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline and its subsequent conversion to Erlotinib can be visualized as follows:
Caption: Synthetic workflow for Erlotinib via the established intermediate.
Experimental Protocol: Synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline
A representative experimental procedure for the chlorination step is as follows[4]:
-
To a solution of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (10.0 g, 34 mmol) in a suitable solvent, add N,N-diethylaniline (5.8 g, 38.9 mmol).
-
Add phosphoryl chloride (30 mL) to the mixture with stirring.
-
Heat the reaction mixture to 80-90 °C for 30 minutes.
-
Remove the excess phosphoryl chloride under reduced pressure.
-
Triturate the resulting oil with toluene to yield 4-chloro-6,7-bis-(2-methoxyethoxy)-quinazoline.
This method has been reported to provide the chlorinated intermediate in high yield (89%) and purity (96% by HPLC).[4]
An Alternative Approach: 6-Chloroquinazoline-4-carbonitrile as a Versatile Intermediate
6-Chloroquinazoline-4-carbonitrile presents an alternative scaffold for the synthesis of Erlotinib analogs and potentially Erlotinib itself, through a different synthetic strategy. This intermediate lacks the 6,7-bis(2-methoxyethoxy) substituents, which would necessitate their introduction at a later stage or the synthesis of analogs without these groups.
Proposed Synthetic Pathway for an Erlotinib Analog via 6-Chloroquinazoline-4-carbonitrile
A plausible synthetic route to an Erlotinib analog using 6-Chloroquinazoline-4-carbonitrile would involve two key transformations: the synthesis of the intermediate itself, and its subsequent reaction with an aniline derivative.
Caption: Proposed synthetic workflow for an Erlotinib analog via 6-Chloroquinazoline-4-carbonitrile.
Experimental Protocol: Proposed Synthesis of 6-Chloroquinazoline-4-carbonitrile via Sandmeyer Reaction
-
Diazotization: Suspend 6-amino-4-chloroquinazoline in a mixture of concentrated HCl and water and cool to 0-5 °C. Add a solution of sodium nitrite in cold water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) cyanide in a suitable solvent. Slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring. Allow the reaction mixture to warm to room temperature and then heat until nitrogen evolution ceases.
-
Work-up and Purification: Cool the reaction mixture and neutralize it. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Comparative Analysis: A Head-to-Head Evaluation
| Feature | 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline | 6-Chloroquinazoline-4-carbonitrile |
| Synthetic Route Complexity | Multi-step synthesis starting from 3,4-dihydroxybenzoic acid.[2][3] | Potentially shorter synthesis from a 6-amino-4-chloroquinazoline precursor. |
| Introduction of Key Substituents | 6,7-bis(2-methoxyethoxy) groups are introduced early in the synthesis. | Requires a separate strategy for introducing substituents at the 6 and 7 positions if the final product is Erlotinib. |
| Reactivity in Nucleophilic Aromatic Substitution | The chloro group at the 4-position is activated for nucleophilic substitution by the quinazoline ring nitrogen atoms. | The chloro group at the 4-position is similarly activated. The electron-withdrawing nitrile group at the 6-position may further enhance this reactivity. |
| Yield and Purity | High yields (e.g., 89% for the chlorination step) and purities (e.g., 96% by HPLC) have been reported for the synthesis of this intermediate.[4] | Yields and purity are dependent on the efficiency of the Sandmeyer reaction and subsequent purification, for which specific data on this substrate is limited. |
| Versatility | Primarily used for the synthesis of Erlotinib and its direct analogs. | Potentially more versatile for creating a library of quinazoline-based compounds with diverse substitutions at the 6 and 7 positions. |
Discussion and Future Perspectives
The established synthetic route to Erlotinib via 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline is a well-optimized and high-yielding process. The early introduction of the crucial 6,7-bis(2-methoxyethoxy) substituents streamlines the latter stages of the synthesis.
On the other hand, 6-Chloroquinazoline-4-carbonitrile offers a potentially more convergent and flexible approach for the synthesis of a broader range of Erlotinib analogs. The cyano group can be a handle for further chemical transformations, and the absence of the methoxyethoxy groups allows for the exploration of other substituents at these positions.
The key challenge in utilizing 6-Chloroquinazoline-4-carbonitrile lies in the development of an efficient and scalable synthesis for this intermediate, likely through a Sandmeyer reaction on a readily available 6-amino precursor. Furthermore, if the target is Erlotinib itself, a robust method for the introduction of the 6,7-bis(2-methoxyethoxy) groups would need to be established.
Conclusion
Both 6-Chloroquinazoline-4-carbonitrile and 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline are valuable intermediates in the synthesis of quinazoline-based EGFR inhibitors. The choice between them depends on the specific goals of the research or development program. For the large-scale, cost-effective production of Erlotinib, the established route using the pre-functionalized intermediate remains the industry standard. However, for the exploration of novel Erlotinib analogs with diverse substitution patterns on the quinazoline core, 6-Chloroquinazoline-4-carbonitrile presents a compelling and versatile alternative that warrants further investigation and process development.
References
- Barghi, L., Aghanejad, A., Valizadeh, H., Barar, J., & Asgari, D. (2012). Modified Synthesis of Erlotinib Hydrochloride. Advanced Pharmaceutical Bulletin, 2(1), 119–125.
- Deng, P., Mao, L., Wang, Y., Li, Y., Wang, Z., Wang, Y., ... & Xu, Y. (2022). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1, 2, 3-Triazole. Frontiers in Chemistry, 10, 876394.
- Dai, Y., et al. (2015). A practical synthesis of erlotinib hydrochloride. Journal of Chemical Research, 39(1), 34-36.
- Hui, J., Cai, Q., Liu, P., Chen, Y., Wang, D., Zhu, W., ... & Qian, X. (2023). Multistep continuous flow synthesis of Erlotinib. Chinese Chemical Letters, 34(10), 108339.
- Chandregowda, V., Rao, G. V., & Reddy, G. C. (2007). A convergent approach for the commercial synthesis of gefitinib and erlotinib. Organic Process Research & Development, 11(5), 813-816.
- Singh, R. P., & Gaikwad, D. D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2821-2853.
- Ciardiello, F., & Tortora, G. (2001). A novel approach in the treatment of cancer: targeting the epidermal growth factor receptor. Clinical cancer research, 7(10), 2958-2970.
- Sánchez, M. V., et al. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Journal of Physical Organic Chemistry, 31(11), e3858.
- Knesl, P., Rössling, D., & Jordis, U. (2006). Improved synthesis of substituted 6, 7-dihydroxy-4-quinazolineamines: tandutinib, erlotinib and gefitinib. Molecules, 11(4), 286-297.
- El-Shaieb, K. M., Hopf, H., & Jones, P. G. (2009). A General Synthesis of 4-Arylaminoquinazoline-2-carbonitriles.
- Luo, H., Hu, D., Wu, J., & Song, B. (2012). Rapid Synthesis and Antiviral Activity of (Quinazolin-4-Ylamino) Methyl-Phosphonates Through Microwave Irradiation. International journal of molecular sciences, 13(6), 7196-7209.
-
Organic Chemistry Portal. (2024). Quinazoline synthesis. Retrieved from [Link]
- Khusnitdinov, R. N., et al. (2021). Crystal structures of 6-nitroquinazolin-4 (3H)-one, 6-aminoquinazolin-4 (3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate.
- El-Naggar, A. M., et al. (2022). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 14(20), 1545-1566.
- CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative - Google P
- de Oliveira, R. B., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(24), 8963.
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
6-Chloroquinazoline-4-carbonitrile: Proper Disposal & Handling Procedures
Part 1: Executive Summary & Immediate Action
Core Directive: 6-Chloroquinazoline-4-carbonitrile is a high-potency electrophile and a bioactive intermediate.[1] Do not dispose of via municipal drains or standard trash. The primary disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.[1]
Critical Hazard Profile:
-
Reactivity: The C4-position (whether Chloro or Cyano) is highly susceptible to nucleophilic attack.[1] Hydrolysis releases acidic byproducts (HCl or Ammonia/Formic Acid) and generates the corresponding quinazolinone.[1]
-
Toxicity: Class 6.1 (Toxic).[1] Potential for Hydrogen Cyanide (HCN) evolution if subjected to strong acids or reductive conditions.[1]
-
Isomer Note: This guide applies to 6-Chloroquinazoline-4-carbonitrile (CN at C4, Cl at C6).[1] Note: The isomer 4-Chloroquinazoline-6-carbonitrile (CAS 150449-97-1) is more commercially common; however, the safety protocols below apply strictly to the functional group hazards of the chloro-cyano-quinazoline scaffold.
| Parameter | Data / Action |
| Waste Classification | RCRA P-Listed (if unused acute hazardous) or Characteristic Toxic (D003 - Reactive Cyanide/Sulfide potential).[1] Treat as Halogenated Organic Toxic .[1] |
| Spill Response | Do NOT use water. Use dry absorbent (Vermiculite/Sand).[1] |
| Incompatible Materials | Strong Acids (HCN risk), Strong Bases (Exothermic hydrolysis), Oxidizers.[1] |
| PPE Requirement | Double Nitrile Gloves (0.11mm min), Safety Goggles, Lab Coat, Fume Hood.[1] |
Part 2: Technical Hazard Analysis & Chemical Causality
To ensure safety, one must understand the why behind the protocols. The handling of 6-Chloroquinazoline-4-carbonitrile is dictated by its electronic structure.
1. The Electrophilic "Hotspot" (C4 Position)
The quinazoline ring is electron-deficient (π-deficient). The C4 position is the most electropositive center, making it a "hotspot" for nucleophilic attack.[1]
-
Mechanism: Water (nucleophile) attacks the C4 carbon.[1]
-
Result: If the C4 substituent is a nitrile (CN), hydrolysis yields the amide and eventually the carboxylic acid, releasing ammonia.[1] If the C4 substituent is a chloride (in the isomer case), it releases Hydrochloric Acid (HCl) gas immediately upon contact with moisture.[1]
-
Operational Implication: Waste containers must be vented or kept in a cool, stable environment to prevent pressure buildup from hydrolysis gases.[1]
2. The Nitrile Hazard (Cyanide Potential)
While aromatic nitriles are generally stable, the electron-withdrawing nature of the quinazoline ring weakens the C-CN bond.
-
Risk: Contact with strong acids (e.g., HCl, H₂SO₄) can protonate the nitrogen, facilitating hydrolysis or, in rare reductive environments, releasing HCN.
-
Operational Implication: NEVER mix this waste with acidic waste streams (e.g., acid digestions, nitration waste).[1] Segregate strictly into "Basic/Neutral Organics."
Part 3: Step-by-Step Disposal Workflow
This protocol ensures a self-validating safety loop where every step confirms the stability of the waste before moving to the next.
Phase 1: Waste Characterization & Segregation
Before removing the chemical from the hood, categorize it to determine the correct waste stream.[1]
-
Solid Waste (Pure Substance/Spill Debris):
-
Liquid Waste (Mother Liquors/Solvents):
-
Solvent Check: Is the solvent halogenated (DCM, Chloroform) or non-halogenated (Ethyl Acetate, Methanol)?
-
Action: Segregate into "Halogenated Organic Waste" regardless of the solvent, due to the chlorine on the quinazoline ring.[1]
-
pH Check: Verify pH is >7 using a dipstick.[1] If acidic, neutralize carefully with saturated Sodium Bicarbonate (NaHCO₃) before bottling to prevent gas evolution.[1]
-
Phase 2: The "Kill Step" (Pre-Treatment)
Note: For small research quantities (<5g), direct disposal via Lab Pack is safer.[1] For larger process quantities, chemical deactivation may be required to break bioactivity.
Protocol: Alkaline Hydrolysis (Only if required by local EHS) [1]
-
Dissolve waste in 10% NaOH/Ethanol solution.[1]
-
Stir for 12 hours. This converts the reactive nitrile/chloro groups into the inert hydroxyl/carboxylate forms (Quinazolinone derivatives).[1]
-
Validation: Check TLC/LC-MS for disappearance of the starting material peak.
-
Neutralize to pH 7-8 before adding to waste carboy.
Phase 3: Packaging & Labeling
-
Container: Use UN-rated amber glass or HDPE containers.
-
Labeling:
-
Storage: Store in a dedicated "Satellite Accumulation Area" inside a fume hood or ventilated cabinet until pickup.
Part 4: Visualized Decision Logic (Graphviz)
The following diagram illustrates the critical decision pathways for disposing of 6-Chloroquinazoline-4-carbonitrile, ensuring no incompatible mixing occurs.
Caption: Decision tree for segregating 6-Chloroquinazoline-4-carbonitrile waste streams to prevent HCN evolution and ensure regulatory compliance.
Part 5: Emergency Procedures (Spill & Exposure)
| Scenario | Immediate Action Protocol |
| Skin Contact | 1. Brush off dry powder immediately (do not wet initially).2.[1] Rinse with water for 15 min.3. Seek medical attention (potential for systemic toxicity).[1][4][5][6][7] |
| Eye Contact | 1. Flush with tepid water for 15 min.2. Do not use neutralization eye drops.3.[1] Transport to ER immediately. |
| Bench Spill (Solid) | 1. Evacuate area.2. Don PPE (Double gloves, N95/P100 mask).3. Cover with dry vermiculite or sand.4.[1] Scoop into a wide-mouth jar. Do not generate dust. |
| Bench Spill (Liquid) | 1. Absorb with polypropylene pads or vermiculite.2.[1] Place in a sealed bag, then into a solid waste container.3. Wipe surface with mild detergent (pH 7-9).[1] |
References
-
PubChem. 4-Chloroquinazoline-6-carbonitrile (Compound Summary). National Library of Medicine.[1] Available at: [Link]
-
National Institute for Occupational Safety and Health (NIOSH). Nitriles: Criteria for a Recommended Standard.[1] CDC Stacks.[1] Available at: [Link]
-
University of Wisconsin–Madison. Chemical Disposal Procedures: Chapter 7. Safety Office.[1] Available at: [Link]
-
Cambridge University Safety Office. Disposal of Chemical Waste.[1] Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
